Product packaging for 7-Hydroxyflavanone(Cat. No.:CAS No. 6515-36-2)

7-Hydroxyflavanone

カタログ番号: B191499
CAS番号: 6515-36-2
分子量: 240.25 g/mol
InChIキー: SWAJPHCXKPCPQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 7.
This compound has been reported in Phyllanthus sellowianus, Ononis natrix, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B191499 7-Hydroxyflavanone CAS No. 6515-36-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022430
Record name 7-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-36-2
Record name 7-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6515-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyflavanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms of action of 7-Hydroxyflavanone (7-HF), a naturally occurring flavonoid. It details the compound's interactions with key cellular targets, its modulation of critical signaling pathways, and its potential therapeutic applications based on current scientific literature.

Core Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties. These effects are underpinned by its ability to interact with specific molecular targets and modulate complex signaling cascades.

One of the most studied mechanisms of this compound and related flavonoids is the inhibition of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis. By inhibiting the conversion of androgens to estrogens, these compounds present potential for application in hormone-dependent cancers. This compound has been identified as an inhibitor of aromatase, with an IC50 value of 65 µM[1]. Its unsaturated counterpart, 7-hydroxyflavone, is a significantly more potent competitive inhibitor, with an IC50 of 0.5 µM and a Ki value of 0.25 µM[2][3]. This inhibitory action is thought to involve the flavonoid binding to the active site of the aromatase cytochrome P-450, displacing the natural substrate, androstenedione[2].

This compound demonstrates significant antioxidant properties, protecting cells from oxidative stress-induced damage[4]. A primary mechanism for this protection is the activation of the ERK/Nrf2/HO-1 signaling pathway [5][6][7].

  • Upstream Activation: this compound promotes the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).

  • Nrf2 Translocation: Activated ERK facilitates the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic inhibitor, Keap1. Nrf2 then translocates to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1)[6][8][9].

This pathway enhances the cellular defense against reactive oxygen species (ROS), as demonstrated in rat renal proximal tubule cells where 7-hydroxyflavone protected against nicotine-induced cytotoxicity and ROS production[5][6].

ERK_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H7F This compound ERK ERK H7F->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex pERK->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription HO1_prot HO-1 Protein HO1->HO1_prot Translation ROS Oxidative Stress (ROS) HO1_prot->ROS Detoxification

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

7-Hydroxyflavone has been shown to suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, it dose-dependently reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6)[10]. This is achieved by downregulating the mRNA expression of the corresponding genes: inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6[10]. Furthermore, in vivo studies in rat models suggest that these anti-inflammatory effects are mediated through the inhibition of the MAPK/NF-κB signaling pathway [5].

Anti_Inflammatory_Pathway cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_NFkB MAPK / NF-κB Signaling TLR4->MAPK_NFkB iNOS iNOS MAPK_NFkB->iNOS Induces Expression COX2 COX-2 MAPK_NFkB->COX2 Induces Expression TNFa TNF-α MAPK_NFkB->TNFa Induces Expression IL6 IL-6 MAPK_NFkB->IL6 Induces Expression NO NO iNOS->NO Produces PGE2 PGE2 COX2->PGE2 Produces H7F This compound H7F->iNOS Inhibits Expression H7F->COX2 Inhibits Expression H7F->TNFa Inhibits Expression H7F->IL6 Inhibits Expression

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

7-Hydroxyflavone has demonstrated dose-dependent antiproliferative activity against human cervical (HeLa) and breast (MDA-MB231) cancer cell lines[11][12]. Molecular docking and dynamics simulation studies suggest a key mechanism for this activity is the binding of 7-hydroxyflavone to the anti-apoptotic protein Bcl-2[7][12]. By interacting with the Bcl-2 groove site, it may induce conformational changes that inhibit its function, thereby promoting apoptosis in cancer cells[11].

Quantitative Data Summary

The biological activities of this compound and its structural analog 7-hydroxyflavone have been quantified in numerous studies.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 / Ki ValueSource
This compound Aromatase65 µM (IC50)[1]
7-HydroxyflavoneAromatase0.5 µM (IC50)[2][3]
7-HydroxyflavoneAromatase0.25 µM (Ki)[2]
7-HydroxyflavoneCYP1A10.015 µM (Ki)[13]
7-HydroxyflavonePyruvate Kinase M2 (PKM2)2.12 µM (IC50)[5]
7-HydroxyflavoneCyclooxygenase-2 (COX-2)27 µg/mL (IC50)[5]
7-Hydroxyflavone5-Lipoxygenase (5-LOX)33 µg/mL (IC50)[5]
7,3'-dihydroxyflavoneα-amylase1.4 ± 0.1 µM (IC50)[14]

Table 2: Antiproliferative and Antioxidant Activity

CompoundActivityCell Line / AssayIC50 ValueSource
7-HydroxyflavoneAnticancerHeLa (Cervical)22.56 ± 0.21 µg/mL[11][12]
7-HydroxyflavoneAnticancerMDA-MB231 (Breast)3.86 ± 0.35 µg/mL[11][12]
7-HydroxyflavoneAntioxidantDPPH Assay5.55 ± 0.81 µg/mL[7][15]

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

  • Objective: To determine the in vitro inhibitory effect of this compound on aromatase activity.

  • Enzyme Source: Microsomes prepared from human placental tissue, which are a rich source of aromatase.

  • Substrate: Androstenedione, the natural androgen substrate for aromatase.

  • Methodology:

    • Human placental microsomes are incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of androstenedione.

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the product, estrone, is quantified. This is often done using radiolabeled substrates and measuring the formation of tritiated water or by chromatographic methods like HPLC.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve[2].

  • Objective: To measure the effect of this compound on the production of inflammatory mediators in immune cells.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS), a component of gram-negative bacteria that potently activates macrophages.

  • Methodology:

    • RAW264.7 cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Mediator Quantification:

      • Nitric Oxide (NO): Measured using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

      • PGE2, TNF-α, IL-6: Quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis: Cell lysates are collected, RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 to determine if the inhibition occurs at the transcriptional level[10].

  • Objective: To detect changes in the expression or phosphorylation state of key proteins in a signaling pathway (e.g., p-ERK, Nrf2) after treatment with this compound.

Western_Blot_Workflow start 1. Cell Lysis & Protein Extraction quant 2. Protein Quantification (e.g., BCA Assay) start->quant sds 3. SDS-PAGE (Protein Separation by Size) quant->sds transfer 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer block 5. Blocking (Prevents non-specific binding) transfer->block p_ab 6. Primary Antibody Incubation (Binds to target protein) block->p_ab s_ab 7. Secondary Antibody Incubation (HRP-conjugated, binds to primary Ab) p_ab->s_ab detect 8. Detection (Chemiluminescence) s_ab->detect end 9. Analysis (Band densitometry) detect->end

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

This compound is a multifaceted bioactive compound with well-defined mechanisms of action that include aromatase inhibition, potent antioxidant activity via the ERK/Nrf2/HO-1 pathway, and significant anti-inflammatory effects through the suppression of the MAPK/NF-κB pathway. Its ability to promote apoptosis in cancer cells further highlights its therapeutic potential. The quantitative data available, particularly for its more active analog 7-hydroxyflavone, underscores the promise of the flavone/flavanone scaffold. Further research, focusing on bioavailability, in vivo efficacy, and structure-activity relationships, is warranted to fully develop this compound and its derivatives as lead compounds for clinical applications in oncology, inflammatory disorders, and diseases related to oxidative stress.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 7-Hydroxyflavanone, a naturally occurring flavonoid. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways through which this compound exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and natural product chemistry.

Overview of this compound's Biological Activities

This compound (7-HF) is a flavonoid that has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] Its therapeutic potential is a subject of ongoing research, with studies exploring its mechanisms of action and applications in various disease models.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize the key inhibitory and effective concentrations across various assays.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
MDA-MB-231Breast Cancer3.86 ± 0.35-[2][3]
HeLaCervical Cancer22.56 ± 0.21-[2][3]
MCF-7Breast Cancer-86.88[4]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

TargetActivityIC₅₀ ValueReference
COX-2Anti-inflammatory27 µg/mL[5]
5-LOXAnti-inflammatory33 µg/mL[5]
PKM2Enzyme Inhibition2.12 µM[5]

Table 3: Antioxidant Activity of this compound

AssayActivityIC₅₀ ValueReference
DPPH Radical ScavengingAntioxidant5.55 ± 0.81 µg/mL[2][3]

Table 4: Antiviral Activity of this compound

VirusActivityEC₅₀ ValueReference
Enterovirus 71 (EV71)Antiviral19.95 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following are protocols for key experiments cited in the literature.

3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[9] Include various concentrations of this compound to be tested.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6][10]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[6][9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the insoluble purple formazan crystals.[6][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of >650 nm can be used to correct for background absorbance.[8]

3.2. Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[11] The principle involves the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a solution of DPPH in the same solvent. A positive control, such as ascorbic acid, should be included.[12]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at the maximum absorption wavelength of DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

3.3. Anti-inflammatory Activity Assessment (Cytokine ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells, such as LPS-stimulated RAW264.7 macrophages.[13][14] This assay utilizes a capture antibody immobilized on a plate, which specifically binds the cytokine of interest.[15]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[15][16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation: Add cell culture supernatants (from cells treated with or without this compound and an inflammatory stimulus like LPS) and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.[14]

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine. Incubate for 1 hour at room temperature.[17]

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP). Incubate for 1 hour.[15]

  • Substrate Addition: After a final wash, add a substrate (e.g., TMB). The enzyme will catalyze a color change.[14]

  • Stopping Reaction and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.[14]

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

3.4. Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the signaling pathways modulated by this compound.[18][19] The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.[20][21]

Protocol:

  • Sample Preparation (Cell Lysate): Treat cells with this compound for the desired time, then lyse the cells in a buffer containing detergents and protease inhibitors to extract proteins.[18][21]

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking: Block the membrane with a solution like nonfat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, NF-κB) overnight at 4°C with gentle shaking.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[22]

  • Detection: Wash the membrane again and add a chemiluminescent or fluorescent substrate. Visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

4.1. ERK/Nrf2/HO-1 Pathway

This compound has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[5] This pathway is a critical cellular defense mechanism against oxidative stress.

ERK_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm 7_HF This compound ERK ERK 7_HF->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Induces Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant_Effect Antioxidant Effect HO1->Antioxidant_Effect

Caption: ERK/Nrf2/HO-1 pathway activation by this compound.

4.2. MAPK/NF-κB Pathway

In models of ischemia/reperfusion injury, this compound has been observed to inhibit inflammatory cytokines and reduce myocardial injury by modulating the MAPK/NF-κB signaling pathway.[5]

MAPK_NFkB_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Injury MAPK MAPK (p38, JNK, ERK) Ischemia_Reperfusion->MAPK Activates 7_HF This compound 7_HF->MAPK Inhibits NFkB_complex IκB-NF-κB Complex 7_HF->NFkB_complex Inhibits MAPK->NFkB_complex Activates IKK, Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB NF-κB Release & Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Induces Transcription Inflammation_Apoptosis Inflammation & Apoptosis Inflammatory_Genes->Inflammation_Apoptosis

Caption: Inhibition of the MAPK/NF-κB pathway by this compound.

4.3. General Workflow for Biological Activity Screening

The screening of this compound's biological activities typically follows a structured workflow, starting from initial in vitro assays to more complex cellular and mechanistic studies.

Screening_Workflow cluster_InVitro In Vitro Screening cluster_Cellular Cell-Based Assays cluster_Mechanism Mechanism of Action Studies cluster_InVivo In Vivo Validation (Potential) A1 Antioxidant Assays (DPPH, ORAC) B1 Cytotoxicity/Viability (MTT Assay on Cancer & Normal Cells) A1->B1 A2 Enzyme Inhibition Assays (COX, LOX, PKM2) B2 Anti-inflammatory (Cytokine Measurement in Macrophages) A2->B2 C1 Signaling Pathway Analysis (Western Blot, qPCR) B1->C1 B2->C1 B3 Neuroprotection (Neuronal Cell Models) B3->C1 C2 Gene Expression Profiling C1->C2 D1 Animal Models of Disease (Inflammation, Cancer, etc.) C2->D1

Caption: General workflow for this compound biological screening.

References

Unveiling the Natural Trove of 7-Hydroxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of 7-Hydroxyflavanone, a flavonoid showing significant promise in therapeutic applications. We delve into its plant and microbial sources, providing a comprehensive overview of extraction and isolation methodologies, and elucidating its biosynthetic and signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to enhance understanding.

Natural Sources of this compound

This compound has been identified in a variety of plant species and can also be synthesized through microbial processes. The primary documented plant sources include Blumeopsis flava, the mangrove plant Avicennia officinalis, Clerodendrum phlomidis, Phyllanthus sellowianus, and Ononis natrix.[1][2][3][4][5] Additionally, the actinomycete Amycolatopsis sp. has been shown to produce this valuable compound.[6]

While the presence of this compound is confirmed in these sources, publicly available quantitative data on its concentration remains limited. The following table summarizes the identified natural sources.

KingdomSpeciesCommon Name/TypeReference(s)
PlantaeBlumeopsis flava
PlantaeAvicennia officinalisMangrove[1][3][5]
PlantaeClerodendrum phlomidis[2]
PlantaePhyllanthus sellowianus[4]
PlantaeOnonis natrix[4]
BacteriaAmycolatopsis sp.Actinomycete[6]

Experimental Protocols: Extraction and Isolation

The successful isolation of this compound from natural sources is a critical step in its research and development. The following section details a common methodology employed for its extraction from plant material, specifically referencing the protocol used for Avicennia officinalis leaves.

Methanolic Extraction and Chromatographic Purification of this compound from Avicennia officinalis

This protocol outlines the steps for the extraction and purification of this compound from the leaves of Avicennia officinalis.[3][5]

1. Sample Preparation:

  • Collect fresh leaves of Avicennia officinalis.
  • Wash the leaves thoroughly with distilled water to remove any surface impurities.
  • Air-dry the leaves in the shade for several days until they are completely brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform a cold maceration of the powdered leaf material with methanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
  • Allow the mixture to stand for 72 hours with occasional shaking.
  • Filter the extract using Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Chromatographic Purification:

  • Subject the crude methanolic extract to column chromatography.
  • Stationary Phase: Silica gel (60-120 mesh).
  • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves hexane, ethyl acetate, and methanol. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.
  • Collect fractions of the eluate.
  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.
  • Pool the fractions containing the compound of interest based on the TLC profile.
  • Further purify the pooled fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques such as:
  • Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Proton Nuclear Magnetic Resonance (¹H NMR)
  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • High-Resolution Mass Spectrometry (HRMS)

Below is a graphical representation of the experimental workflow for the extraction and isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Leaf Powder maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Fractions tlc->pooling pure_compound Pure this compound pooling->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy

Extraction and Isolation Workflow for this compound.

Biosynthesis and Signaling Pathways

Flavonoid Biosynthesis Pathway Leading to this compound

This compound, like other flavonoids, is synthesized in plants through the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to produce (2S)-naringenin, a key intermediate. While the specific enzymes responsible for the final conversion to this compound are not explicitly detailed in the search results, it is understood to be a downstream modification of the core flavonoid structure.

The following diagram illustrates the general flavonoid biosynthetic pathway.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_downstream Downstream Modification phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS malonyl_coa 3x Malonyl-CoA malonyl_coa->naringenin_chalcone naringenin (2S)-Naringenin naringenin_chalcone->naringenin CHI hydroxyflavanone This compound naringenin->hydroxyflavanone Enzymatic Steps

General Biosynthetic Pathway of Flavonoids.
Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating specific cellular signaling pathways. One notable pathway is the ERK/Nrf2/HO-1 pathway, through which this compound protects renal cells from nicotine-associated cytotoxicity.[2] By activating this pathway, this compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.

The diagram below depicts the signaling cascade initiated by this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathway ERK/Nrf2/HO-1 Pathway cluster_response Cellular Response nicotine Nicotine ros ROS Production nicotine->ros erk ERK ros->erk cytotoxicity Cytotoxicity ros->cytotoxicity hydroxyflavanone This compound hydroxyflavanone->erk nrf2 Nrf2 erk->nrf2 ho1 HO-1 nrf2->ho1 protection Cell Protection ho1->protection protection->cytotoxicity

ERK/Nrf2/HO-1 Signaling Pathway Modulation.

References

An In-depth Technical Guide on the In Vitro Antioxidant Capacity of 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 7-Hydroxyflavanone. It includes a summary of quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and visualizations of a typical experimental workflow and a relevant signaling pathway.

Quantitative Antioxidant Capacity of this compound

The antioxidant potential of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from the literature, providing a comparative look at its efficacy in different antioxidant models.

Assay TypeCompoundIC50 ValuePositive ControlIC50 of Positive ControlSource
DPPH Radical ScavengingThis compound5.5486 ± 0.81 µg/mLAscorbic Acid5.5486 ± 0.81 mg/mL[1][2][3][4]
COX-2 InhibitionThis compound27 µg/mLNot specifiedNot specified[5]
5-LOX InhibitionThis compound33 µg/mLNot specifiedNot specified[5]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Detailed Experimental Protocols

This section outlines the methodologies for the key in vitro antioxidant assays that have been or could be used to evaluate the antioxidant capacity of this compound.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

  • Reagents and Equipment:

    • This compound (or other test compounds)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (analytical grade)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer

    • 96-well microplate or cuvettes

    • Micropipettes

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[6][7]

    • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH solution. For example, mix 0.5 mL of the sample solution with 0.5 mL of the DPPH solution.[7] A blank containing only the solvent instead of the sample is also prepared.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

    • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[6]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8]

    • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9]

  • Reagents and Equipment:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Positive control (e.g., Trolox)

    • UV-Vis Spectrophotometer

  • Protocol:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

    • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate solvent.

    • Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution (e.g., 50 µL of sample to 3 mL of ABTS•+ solution).[10]

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11]

  • Reagents and Equipment:

    • This compound

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Positive control (e.g., FeSO₄, Trolox)

    • UV-Vis Spectrophotometer

  • Protocol:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

    • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

    • Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent (e.g., 30 µL of sample to 1 mL of FRAP reagent).[12]

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as a FRAP value (in µM Fe(II) equivalents).

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_reporting Reporting prep_compound Prepare this compound Stock and Dilutions mix Mix Compound/Control with Reagent prep_compound->mix prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) prep_reagents->mix prep_controls Prepare Positive Controls (Ascorbic Acid, Trolox) prep_controls->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calc_inhibition Calculate % Inhibition or Scavenging Activity measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 report Summarize Results in Tables and Figures calc_ic50->report

Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.

Studies have indicated that this compound can exert its protective effects against oxidative stress through the activation of the ERK/Nrf2/HO-1 signaling pathway.[5][13]

G cluster_pathway This compound Antioxidant Signaling Pathway cluster_nucleus node_7HF This compound node_ERK ERK (Extracellular Signal-Regulated Kinase) node_7HF->node_ERK Activates node_Nrf2_Keap1 Nrf2-Keap1 Complex node_ERK->node_Nrf2_Keap1 Phosphorylates node_Nrf2 Nrf2 node_Nrf2_Keap1->node_Nrf2 Releases node_nucleus Nucleus node_Nrf2->node_nucleus Translocates to node_Nrf2_in_nucleus Nrf2 node_ARE ARE (Antioxidant Response Element) node_HO1 HO-1 (Heme Oxygenase-1) node_ARE->node_HO1 Induces Transcription of node_antioxidant Antioxidant Response & Cell Protection node_HO1->node_antioxidant node_Nrf2_in_nucleus->node_ARE Binds to

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavanone (7-HF), a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current scientific data on 7-HF's anti-inflammatory effects, its mechanisms of action, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable interest for their diverse pharmacological activities, including their anti-inflammatory potential. This compound, a member of the flavanone subclass of flavonoids, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This document synthesizes the existing research on the anti-inflammatory properties of this compound, providing a technical resource for researchers and drug development professionals.

In Vitro Anti-inflammatory Activity

This compound has been shown to modulate key inflammatory mediators and enzymes in cellular models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Inhibition of Inflammatory Mediators

This compound dose-dependently reduces the production of critical pro-inflammatory mediators, as summarized in the table below.

Inflammatory MediatorCell LineStimulantThis compound Concentration% Inhibition / EffectReference
Nitric Oxide (NO)RAW 264.7LPSDose-dependentReduced production[1]
Prostaglandin E₂ (PGE₂)RAW 264.7LPSDose-dependentReduced production[1]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7LPSDose-dependentReduced production[1]
Interleukin-6 (IL-6)RAW 264.7LPSDose-dependentReduced production[1]

Table 1: Effect of this compound on the Production of Inflammatory Mediators. This table summarizes the inhibitory effects of this compound on key pro-inflammatory molecules in LPS-stimulated RAW 264.7 macrophages.

Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of this compound are also attributed to its ability to inhibit the activity of enzymes responsible for the synthesis of inflammatory mediators.

EnzymeAssay TypeIC₅₀ ValueReference
Cyclooxygenase-2 (COX-2)Enzymatic Assay27 µg/mL[2]
5-Lipoxygenase (5-LOX)Enzymatic Assay33 µg/mL[2]

Table 2: Inhibitory Activity of this compound against Pro-inflammatory Enzymes. This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for COX-2 and 5-LOX.

In Vivo Anti-inflammatory Activity

In vivo studies have corroborated the anti-inflammatory potential of this compound in animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model is not extensively detailed in the currently available literature, related flavanones have shown significant dose-dependent reductions in paw edema[3][4]. Studies on this compound have demonstrated its ability to attenuate carrageenan-induced paw edema in rats[5].

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes induces transcription Seven_HF This compound Seven_HF->IKK inhibits

NF-κB signaling pathway inhibition by this compound.
Modulation of the MAPK Pathway

The MAPK pathway, comprising cascades of protein kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to modulate the phosphorylation of these kinases, thereby attenuating the inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Seven_HF This compound Seven_HF->p38 inhibits phosphorylation Seven_HF->JNK inhibits phosphorylation Seven_HF->ERK inhibits phosphorylation

MAPK signaling pathway modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

In_Vitro_Workflow Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (Griess) Assay Supernatant_Collection->NO_Assay PGE2_ELISA PGE₂ ELISA Supernatant_Collection->PGE2_ELISA Cytokine_ELISA Cytokine (TNF-α, IL-6) ELISA Supernatant_Collection->Cytokine_ELISA Western_Blot Western Blot (COX-2, iNOS, p-MAPKs, p-IκB) Cell_Lysis->Western_Blot RT_PCR RT-PCR (iNOS, COX-2, TNF-α, IL-6 mRNA) Cell_Lysis->RT_PCR

General workflow for in vitro anti-inflammatory assays.

5.1.1. Cell Culture and Treatment (LPS-stimulated RAW 264.7 cells)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-PCR) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

5.1.2. Nitric Oxide (NO) Assay (Griess Assay)

  • Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant.

    • Mix with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

5.1.3. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (General):

    • Use commercially available ELISA kits for PGE₂, TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding cell culture supernatants and standards.

      • Incubating to allow the analyte to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

      • Calculating the concentration of the analyte from the standard curve.

5.1.4. Western Blot Analysis for Signaling Proteins

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

5.1.5. RT-PCR for Gene Expression Analysis

  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify mRNA levels of specific genes.

  • Procedure:

    • Isolate total RNA from treated cells using a suitable kit or reagent (e.g., TRIzol).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform quantitative PCR (qPCR) using the cDNA as a template, gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

In Vivo Anti-inflammatory Assay

5.2.1. Carrageenan-Induced Paw Edema in Rodents

  • Animals: Wistar or Sprague-Dawley rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer this compound (at various doses, e.g., 5-20 mg/kg) or the vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and enzymes. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases. Future studies should focus on more extensive in vivo efficacy and safety profiling to advance its development as a novel anti-inflammatory agent.

References

Neuroprotective Effects of 7-Hydroxyflavanone and Related Flavonoids in Neuronal Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the primary focus of this guide is the neuroprotective effects of 7-Hydroxyflavanone, the majority of current scientific literature details the mechanisms of the closely related compound, 7,8-Dihydroxyflavone (7,8-DHF). This document will therefore extensively reference the well-documented actions of 7,8-DHF as a model for understanding the potential neuroprotective pathways of this compound and other hydroxyflavonoids. The principles and methodologies described are broadly applicable to the study of this class of compounds.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic properties, including their neuroprotective effects.[1][2][3][4][5] Among these, hydroxyflavonoids are of particular interest due to their antioxidant and signaling-modulating capabilities. This compound and its analogue, 7,8-Dihydroxyflavone (7,8-DHF), are emerging as promising candidates for the development of novel therapies for neurodegenerative diseases.[1][6]

This technical guide provides an in-depth overview of the neuroprotective effects of these flavonoids, with a primary focus on the extensively studied 7,8-DHF. We will delve into the molecular mechanisms, key signaling pathways, and the experimental methodologies used to evaluate their efficacy in neuronal cells.

Core Neuroprotective Mechanisms

The neuroprotective effects of 7,8-DHF, and likely other hydroxyflavonoids, are primarily attributed to two interconnected mechanisms: direct antioxidant activity and modulation of crucial intracellular signaling pathways that promote neuronal survival and plasticity.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative disorders.[4][7] 7,8-DHF has been shown to exert potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant defenses.[7] Studies have demonstrated that 7,8-DHF can increase the levels of cellular glutathione (GSH), a major intracellular antioxidant, and reduce the production of ROS induced by neurotoxins like glutamate.[7] This direct antioxidant activity helps to mitigate oxidative damage to cellular components, including lipids, proteins, and DNA, thereby preserving neuronal integrity.[7]

Modulation of Signaling Pathways

A significant body of research has established 7,8-DHF as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][8][9] BDNF is a critical neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity.[1][9] By mimicking the action of BDNF, 7,8-DHF activates TrkB and its downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[1][8]

  • The PI3K/Akt Pathway: Activation of this pathway is fundamentally linked to cell survival and inhibition of apoptosis (programmed cell death).[8] Upon activation by TrkB, PI3K phosphorylates and activates Akt, which in turn phosphorylates a range of downstream targets that suppress pro-apoptotic proteins and promote the expression of anti-apoptotic factors.[8]

  • The MAPK/ERK Pathway: This pathway is crucial for neuronal plasticity, learning, and memory. Activation of the Ras-Raf-MEK-ERK cascade by TrkB leads to the phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein), which regulate the expression of genes involved in synaptic function and neuronal growth.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 7,8-DHF in different neuronal cell models and neurotoxicity paradigms.

Assay Cell Line Neurotoxin 7,8-DHF Concentration Observed Effect Reference
Cell ViabilityHT-22GlutamateConcentration-dependentIncreased cell survival[7]
ROS ProductionHT-22GlutamateNot specifiedReduced ROS levels[7]
Glutathione LevelsHT-22GlutamateNot specifiedIncreased cellular GSH[7]
Neuronal ApoptosisPrimary Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedAttenuated apoptosis[8]
TrkB PhosphorylationHippocampal Neurons-500 nMInduced TrkB tyrosine phosphorylation[2]
Akt PhosphorylationPrimary Cortical Neurons-Not specifiedIncreased Akt phosphorylation[8]
Neurite OutgrowthCultured Motoneurons-Dose-dependentPromoted neurite growth[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of hydroxyflavonoids.

Cell Culture and Differentiation
  • Cell Lines: Common neuronal cell lines for neuroprotection studies include human neuroblastoma SH-SY5Y cells, mouse hippocampal HT-22 cells, and rat pheochromocytoma PC12 cells.[7] Primary neuronal cultures from various brain regions (e.g., cortex, hippocampus) of rodents are also frequently used for their physiological relevance.[9]

  • Culture Conditions: Cells are typically maintained in appropriate basal media (e.g., DMEM, Neurobasal) supplemented with fetal bovine serum (for cell lines), specific growth factors (e.g., NGF for PC12 differentiation), and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce a more neuron-like phenotype, cell lines like SH-SY5Y and PC12 are often differentiated using agents such as retinoic acid or nerve growth factor (NGF), respectively.

Neurotoxicity Models
  • Oxidative Stress Induction: A common method to induce oxidative stress is to expose neuronal cells to agents like hydrogen peroxide (H2O2) or glutamate (which inhibits cystine uptake, leading to GSH depletion and subsequent oxidative stress in HT-22 cells).[7][10]

  • Excitotoxicity: Overstimulation of glutamate receptors can be modeled by exposing primary neurons to high concentrations of glutamate or NMDA.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This in vitro model of ischemia-reperfusion injury involves incubating cells in a glucose-free medium under hypoxic conditions, followed by a return to normal culture conditions.[8]

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the LDH activity in the medium provides an indication of cytotoxicity.[10]

  • Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains the nuclei of dead cells red) can be used to visualize and quantify the percentage of live and dead cells in a population.

Measurement of Reactive Oxygen Species (ROS)
  • DCFDA Assay: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels and can be measured using a fluorescence microplate reader or flow cytometry.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Neuronal cells are treated with the hydroxyflavonoid of interest for a specified time, followed by lysis in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., TrkB, Akt, ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of 7,8-Dihydroxyflavone

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway 7_8_DHF 7,8-Dihydroxyflavone TrkB TrkB Receptor 7_8_DHF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Plasticity Synaptic Plasticity & Gene Expression CREB->Plasticity Promotes

Caption: 7,8-DHF activates TrkB, leading to the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Assessing Neuroprotection

G cluster_setup Experimental Setup cluster_analysis Data Analysis A Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) B Pre-treat with this compound (or related compound) A->B C Induce Neurotoxicity (e.g., H2O2, Glutamate, OGD/R) B->C D Assess Cell Viability (MTT, LDH Assay) C->D Endpoints E Measure Oxidative Stress (ROS Assay) C->E Endpoints F Analyze Apoptosis (Caspase Activity, TUNEL) C->F Endpoints G Evaluate Signaling Pathways (Western Blot for p-Akt, p-ERK) C->G Endpoints

Caption: General workflow for evaluating the neuroprotective effects of flavonoids.

Conclusion

The available evidence strongly supports the neuroprotective potential of 7,8-Dihydroxyflavone, and by extension, suggests a promising therapeutic avenue for other hydroxyflavonoids like this compound. The multifaceted mechanism of action, encompassing both direct antioxidant effects and the modulation of key neuronal survival and plasticity pathways, makes these compounds attractive candidates for further investigation in the context of neurodegenerative diseases. The experimental protocols and assays detailed in this guide provide a robust framework for researchers to further explore and quantify the neuroprotective efficacy of this important class of natural compounds. Further research specifically focused on this compound is warranted to fully elucidate its specific mechanisms and therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Anticancer Activity of 7-Hydroxyflavanone on HeLa Cells

This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its closely related compounds on human cervical cancer HeLa cells. This document details the molecule's impact on cell viability, apoptosis, and cell cycle progression, including the underlying molecular mechanisms. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to facilitate further research and development.

Introduction to this compound

This compound (7-HF) is a member of the flavanone class of flavonoids, which are polyphenolic compounds naturally found in various plants. Flavonoids have garnered significant attention in cancer research due to their potential to modulate various signaling pathways involved in carcinogenesis, including cell proliferation, apoptosis, and inflammation.[1] While research directly on this compound's effect on HeLa cells is emerging, studies on the closely related compound 7-hydroxyflavone provide significant insights into its potential anticancer activities and mechanisms of action. This guide will focus on these findings to build a comprehensive picture of its therapeutic potential against cervical cancer.

Quantitative Analysis of Anticancer Effects

The cytotoxic effects of 7-hydroxyflavone (a closely related flavone) on HeLa cells have been quantified through various in vitro assays. The data presented below is derived from studies on 7-hydroxyflavone and its phosphate ester (FP), which demonstrate significant dose- and time-dependent inhibition of cell proliferation.[2]

Table 1: Inhibitory Concentration (IC50) Values of 7-Hydroxyflavone (HF) and its Phosphate Ester (FP) on HeLa Cells

CompoundIncubation TimeIC50 (µM)
7-Hydroxyflavone (HF)24 hours51.9[2]
72 hours32.1[2]
Diethyl flavon-7-yl phosphate (FP)24 hours48.2[2]
72 hours18.5[2]

Table 2: Effect of 7-Hydroxyflavone (HF) and its Phosphate Ester (FP) on HeLa Cell Cycle Distribution

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control49.3137.1513.54
HF (40 µM)68.3119.5312.16
FP (40 µM)60.1720.1419.69
(Data adapted from a study on 7-hydroxyflavone, which showed that both HF and FP induced a significant accumulation of cells in the G0/G1 phase. FP also showed an increase in the G2/M phase population.)[2][3]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

7-hydroxyflavone and its derivatives exert their anticancer effects on HeLa cells primarily through the induction of apoptosis and cell cycle arrest.[2][3][4]

Induction of Apoptosis

Treatment with 7-hydroxyflavone and its phosphate ester (FP) leads to programmed cell death in HeLa cells. This process is mediated by the activation of key executioner proteins in the apoptotic cascade.[2]

  • Caspase-3 Activation: A significant increase in the expression of cleaved caspase-3 is observed.

  • PARP-1 Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.[2][4]

Other related flavonoids, such as 6-hydroxyflavanone, have been shown to induce apoptosis in HeLa cells by increasing the expression of the TRAIL-R2 death receptor, suggesting that this compound may also engage extrinsic apoptotic pathways.[5][6]

Cell Cycle Arrest

The compounds inhibit HeLa cell proliferation by arresting the cell cycle at specific checkpoints, preventing the cells from progressing to mitosis.

  • G0/G1 Phase Arrest: Both 7-hydroxyflavone and its phosphate ester cause a significant accumulation of cells in the G0/G1 phase.[2][3]

  • G2/M Phase Arrest: The phosphate ester derivative (FP) also induces cell cycle arrest in the G2/M phase.[2][3]

  • Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication.[2][4]

Signaling Pathways

The primary mechanism identified for 7-hydroxyflavone phosphate ester (FP) in HeLa cells involves the modulation of the cAMP signaling pathway.[2][4] FP acts as an inhibitor of Ca2+-calmodulin-phosphodiesterase (CaM-PDE1), which leads to an elevation of intracellular cAMP levels. This increase in cAMP is proposed to trigger the downstream effects on p21 induction, PCNA downregulation, and subsequent apoptosis and cell cycle arrest.[2][4]

While not yet demonstrated specifically for this compound in HeLa cells, other flavonoids commonly exert anticancer effects by modulating key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK, which represent plausible additional or alternative mechanisms of action.[7][8][9][10]

cluster_pathway Proposed Signaling Pathway of 7-Hydroxyflavone Derivative in HeLa Cells HF 7-Hydroxyflavone Phosphate Ester (FP) PDE1 Ca²⁺-CaM-PDE1 HF->PDE1 inhibition cAMP ↑ cAMP PDE1->cAMP hydrolyzes p21 ↑ p21 cAMP->p21 PCNA ↓ PCNA cAMP->PCNA Casp3 ↑ Cleaved Caspase-3 cAMP->Casp3 Arrest G0/G1 & G2/M Cell Cycle Arrest p21->Arrest PCNA->Arrest PARP1 ↑ Cleaved PARP-1 Casp3->PARP1 Apoptosis Apoptosis PARP1->Apoptosis

Caption: Proposed mechanism of 7-hydroxyflavone derivative in HeLa cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and guide further investigation.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, along with 100 µL of fresh medium.[11]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

cluster_workflow MTT Assay Workflow A 1. Seed HeLa Cells (96-well plate) B 2. Treat with This compound A->B C 3. Add MTT Reagent (5 mg/mL) B->C D 4. Incubate (4h, 37°C) (Formazan formation) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (% Cell Viability) F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol:

  • Cell Culture and Treatment: Culture HeLa cells to ~70-80% confluency and treat with this compound for the desired time. Include both negative (untreated) and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation at 200 x g for 5 minutes at 4°C.[13]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution) to the cell suspension.[13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. FITC fluorescence (early apoptotic cells) is typically detected in the FL1 channel and PI fluorescence (late apoptotic/necrotic cells) in the FL2 or FL3 channel.

cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow A 1. Treat HeLa Cells B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate (15 min, RT, dark) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Cell Populations F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[16]

Protocol:

  • Cell Culture and Treatment: Plate and treat HeLa cells with this compound as described previously.

  • Harvesting: Harvest approximately 1-2 × 10⁶ cells by trypsinization and centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate for at least 2 hours at 4°C (or store for longer periods).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[16][18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI in a linear scale.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.[18]

cluster_workflow Cell Cycle Analysis Workflow A 1. Treat HeLa Cells B 2. Harvest & Wash Cells A->B C 3. Fix in 70% Ethanol B->C D 4. Resuspend in PI/RNase A Solution C->D E 5. Incubate (30 min, RT, dark) D->E F 6. Analyze by Flow Cytometry E->F G 7. Determine Cell Cycle Phase Distribution F->G

Caption: Workflow for cell cycle analysis by Propidium Iodide staining.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins (e.g., p21, PCNA, cleaved caspase-3) in cell lysates.[19][20]

Protocol:

  • Cell Lysis: After treatment, wash HeLa cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE sample loading buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

cluster_workflow Western Blotting Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis & Quantification G->H

Caption: General workflow for Western Blotting analysis.

Conclusion and Future Directions

The available evidence, primarily from studies on the closely related compound 7-hydroxyflavone, strongly suggests that this compound is a promising candidate for anticancer drug development against cervical cancer. It demonstrates potent cytotoxic effects on HeLa cells by inducing apoptosis and cell cycle arrest, mediated through the modulation of key regulatory proteins like p21, PCNA, and caspase-3.[2][4] The proposed mechanism involving the inhibition of PDE1 and subsequent elevation of cAMP provides a unique therapeutic target.[2][4]

Future research should focus on:

  • Directly validating the effects of this compound on HeLa cells to confirm the findings from its flavone analogue.

  • Elucidating its impact on other critical signaling pathways, such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.

  • Conducting in vivo studies using animal models to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Exploring synergistic effects in combination with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this compound in the fight against cervical cancer.

References

7-Hydroxyflavanone interaction with Bcl-2 protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of 7-Hydroxyflavanone with the Bcl-2 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell lymphoma 2 (Bcl-2) is a pivotal anti-apoptotic protein, frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy.[1][2] Consequently, it has emerged as a validated and attractive target for anticancer drug development.[1] Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential as anticancer agents due to their ability to modulate multiple dysregulated signaling pathways in cancer with minimal side effects.[1][3] Among these, this compound, a monohydroxyflavanone, has demonstrated promising anticancer properties.[4][5] This technical guide provides a comprehensive overview of the interaction between this compound and the Bcl-2 protein, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Quantitative Data Summary

The interaction of this compound and related flavonoids with Bcl-2 has been quantified through various in vitro and in silico studies. The data highlights the compound's potential as a Bcl-2 inhibitor and an inducer of apoptosis.

ParameterCompoundValueCell Line / SystemSource
Binding Affinity This compound-6.3 kcal/mol (Binding Free Energy)Molecular Docking with Bcl-2[6][7]
Baicalein (Flavonoid)-7.6 kcal/mol (Binding Energy)Molecular Docking with Bcl-2[8]
IC₅₀ (Anticancer) This compound3.86 ± 0.35 µg/mLMDA-MB-231 (Breast Cancer)[6][7][9]
This compound22.56 ± 0.21 µg/mLHeLa (Cervical Cancer)[6][7][9]
7,8-Dihydroxyflavone177.6 µMHUH-7 (Hepatocarcinoma)[10]
IC₅₀ (Enzyme Inhibition) This compound2.12 µMPKM2[11]
This compound27 µg/mLCOX-2[11]
This compound33 µg/mL5-LOX[11]
Protein Expression 7,8-Dihydroxyflavone50.6% decrease in Bcl-2 proteinHUH-7 (Hepatocarcinoma)[10]
mRNA Expression 7,8-Dihydroxyflavone1.47-fold increase in Bax mRNAHUH-7 (Hepatocarcinoma)[10]
7,8-Dihydroxyflavone2.02-fold increase in Cleaved Caspase-3 mRNAHUH-7 (Hepatocarcinoma)[10][12]

Mechanism of Action: Bcl-2 Inhibition and Apoptosis Induction

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[2][13] In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death.[1]

This compound is believed to function as a BH3 mimetic. The BH3 domain is a critical region found in pro-apoptotic proteins that enables them to bind to a hydrophobic groove on anti-apoptotic proteins like Bcl-2.[14] By mimicking this domain, this compound can competitively bind to the BH3-binding groove of Bcl-2.[6][14] This interaction displaces pro-apoptotic proteins like Bax and Bak, liberating them to oligomerize on the outer mitochondrial membrane.[1] This oligomerization leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a crucial step in apoptosis. MOMP results in the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[10][15]

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytoplasm Bcl2 Bcl-2 Bax_inactive Bax/Bak (Inactive) Bcl2->Bax_inactive Sequesters Bax_active Bax/Bak (Active Oligomer) Bax_inactive->Bax_active Liberation & Activation HF This compound HF->Bcl2 Binds & Inhibits (BH3 Mimetic) MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC_mito Cytochrome c MOMP->CytoC_mito Release of Bax_active->MOMP Induces Apoptosome Apoptosome (Cytochrome c + Apaf-1) CytoC_mito->Apoptosome Forms Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Active) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis via Bcl-2 inhibition.

Experimental Protocols & Workflows

Verifying the interaction between this compound and Bcl-2 and its functional consequences involves a series of standard and advanced molecular biology techniques.

In Silico Molecular Docking

Molecular docking simulations are used to predict the binding affinity and interaction mode of a ligand (this compound) with a target protein (Bcl-2).

Methodology:

  • Preparation of Protein Structure: Obtain the 3D structure of human Bcl-2 protein, often from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of Ligand Structure: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

  • Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the defined binding site (the BH3-binding groove) of the Bcl-2 protein. The program samples a large number of orientations and conformations.

  • Scoring and Analysis: The software calculates a binding score or free energy of binding (e.g., in kcal/mol) for the best poses.[6][7] The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are then analyzed.

G PDB Obtain Bcl-2 Structure (PDB) PrepP Prepare Protein (Remove H2O, Add Hydrogens) PDB->PrepP Ligand Generate 7-HF Structure PrepL Optimize Ligand Geometry Ligand->PrepL Dock Perform Docking (e.g., AutoDock) PrepP->Dock PrepL->Dock Analyze Analyze Results (Binding Energy, Poses) Dock->Analyze

Figure 2: Workflow for molecular docking of this compound with Bcl-2.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.[6][9]

G Seed Seed Cells in 96-well Plate Treat Treat with 7-HF (Varying Concentrations) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilizer (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC₅₀ Read->Calculate

Figure 3: Experimental workflow for an MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect and quantify changes in the expression levels of specific proteins, such as Bcl-2 and Bax, following treatment with this compound.[16][17][18][19]

Methodology:

  • Cell Lysis: Treat cells with this compound for a desired time. Harvest and lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

  • Imaging and Analysis: Capture the light signal using an imaging system. Quantify the band intensity using densitometry software to determine the relative protein expression levels.[10][12]

G Lysis Cell Lysis & Protein Extraction Quant Protein Quantification (BCA) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect Chemiluminescent Detection Antibody->Detect Image Imaging & Densitometry Detect->Image

Figure 4: General workflow for Western blot analysis.

Apoptosis Assay by Flow Cytometry

This method uses Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Methodology:

  • Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., near the IC₅₀) for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like PI (which enters cells with compromised membranes).

  • Incubation: Incubate the cells in the dark for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[10]

G Treat Treat Cells with 7-HF Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Incubate Incubate (15 min, Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze Quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) Analyze->Quantify

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound interacts with the anti-apoptotic protein Bcl-2, likely by binding to its BH3 groove. This interaction disrupts the sequestration of pro-apoptotic proteins, leading to the induction of the mitochondrial pathway of apoptosis in cancer cells. Quantitative data from in silico and in vitro studies support its potential as a cytotoxic agent against various cancer cell lines.

For drug development professionals, this compound represents a promising natural scaffold for the design of more potent and selective Bcl-2 inhibitors. Future research should focus on:

  • Biophysical Assays: Conducting biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to precisely quantify the binding affinity (K_D) between this compound and Bcl-2.

  • Structural Biology: Obtaining a co-crystal structure of this compound bound to Bcl-2 to definitively confirm the binding mode and guide structure-activity relationship (SAR) studies.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer to assess its therapeutic potential.

  • Selectivity Profiling: Investigating the selectivity of this compound for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Mcl-1.

By leveraging the methodologies outlined in this guide, researchers can further elucidate the therapeutic promise of this compound and its derivatives as next-generation anticancer agents targeting the core machinery of apoptosis.

References

Unveiling 7-Hydroxyflavanone: A Technical Guide to its Discovery and Isolation from Avicennia officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological evaluation of 7-Hydroxyflavanone, a promising bioactive flavonoid, from the leaves of the mangrove species Avicennia officinalis. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the workflows and potential signaling pathways, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Therapeutic Potential of Avicennia officinalis

Avicennia officinalis, a prominent mangrove plant, has a history of use in traditional medicine. Modern phytochemical investigations have revealed its rich composition of bioactive compounds, including flavonoids. Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities. Recently, this compound (C₁₅H₁₀O₃) was isolated for the first time from the methanolic extract of A. officinalis leaves, demonstrating significant antioxidant and anticancer properties.[1][2] This discovery has opened new avenues for exploring its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the isolation and biological evaluation of this compound from Avicennia officinalis.

Table 1: Physicochemical and Yield Data

ParameterValueReference
Molecular FormulaC₁₅H₁₀O₃[1][2]
Molecular Weight238.24 g/mol [1]
Melting Point200–202 °C[1]
Yield5% (from the concentrated methanolic extract)[1]
ColorOrange-red[1]

Table 2: In Vitro Biological Activity (IC₅₀ Values)

ActivityCell Line / AssayIC₅₀ Value (µg/mL)Reference
AnticancerHeLa (Cervical Cancer)22.5602 ± 0.21[1][2]
AnticancerMDA-MB-231 (Breast Cancer)3.86474 ± 0.35[1][2]
AntioxidantDPPH Radical Scavenging5.5486 ± 0.81[1][2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound from Avicennia officinalis.

Extraction and Isolation of this compound

The following protocol outlines the steps for obtaining pure this compound from the leaves of A. officinalis.

3.1.1. Plant Material Collection and Preparation

  • Collect fresh and healthy leaves of Avicennia officinalis.

  • Thoroughly wash the leaves with deionized water to remove any debris and salt deposits.

  • Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Pulverize the dried leaves into a fine powder using a mechanical grinder.

3.1.2. Methanolic Extraction

  • Macerate the powdered leaf material in methanol (e.g., 1 kg of powder in 5 L of methanol) in a large container.

  • Agitate the mixture periodically for 48 hours at room temperature to ensure thorough extraction.

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.

3.1.3. Chromatographic Purification

  • Stationary Phase: Use silica gel (60-120 mesh) for column chromatography.

  • Column Packing: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 25 mL).

  • Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to identify fractions containing the compound of interest. Visualize the spots under UV light.

  • Pooling and Concentration: Pool the fractions that show a prominent spot corresponding to this compound and concentrate them using a rotary evaporator.

  • Crystallization: Further purify the concentrated fraction by recrystallization from a mixture of dichloromethane and hexane to obtain pure, orange-red crystals of this compound.[1]

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using the following spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Culture HeLa and MDA-MB-231 cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add different concentrations of this compound to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution indicates the radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and evaluation of this compound.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Evaluation p1 Collection of Avicennia officinalis leaves p2 Washing and Air Drying p1->p2 p3 Pulverization p2->p3 e1 Methanolic Extraction p3->e1 e2 Column Chromatography (Silica Gel) e1->e2 e3 Fraction Collection & TLC Monitoring e2->e3 e4 Crystallization e3->e4 a1 Characterization (FT-IR, NMR, HRMS) e4->a1 a2 Anticancer Assay (MTT) e4->a2 a3 Antioxidant Assay (DPPH) e4->a3

Caption: Workflow for the isolation and analysis of this compound.

Proposed Signaling Pathway for Anticancer Activity

Molecular docking studies have shown that this compound has a strong binding affinity for the anti-apoptotic protein Bcl-2.[1][2] This interaction is a key mechanism by which many flavonoids induce apoptosis in cancer cells. The proposed signaling pathway is depicted below.

G cluster_pathway Proposed Apoptotic Pathway of this compound hf This compound bcl2 Bcl-2 (Anti-apoptotic) hf->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via Bcl-2 inhibition.

By inhibiting Bcl-2, this compound disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspases, ultimately leading to programmed cell death.

Conclusion and Future Directions

The successful isolation of this compound from Avicennia officinalis and the characterization of its potent anticancer and antioxidant activities underscore the importance of exploring natural sources for novel therapeutic compounds.[1] The detailed protocols and data presented in this whitepaper provide a solid foundation for further research.

Future studies should focus on:

  • In-depth investigation of the molecular mechanisms underlying its biological activities.

  • Preclinical in vivo studies to evaluate its efficacy and safety in animal models.

  • Lead optimization through medicinal chemistry to enhance its potency and pharmacokinetic properties.

The discovery of this compound in Avicennia officinalis represents a significant step forward in the field of natural product-based drug discovery, offering a promising candidate for the development of new anticancer and antioxidant therapies.

References

7-Hydroxyflavanone: A Potent Inhibitor of Cytochrome P450 1A1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxyflavanone, a naturally occurring flavonoid, has emerged as a significant subject of interest within the scientific community, particularly for its potent inhibitory effects on Cytochrome P450 1A1 (CYP1A1). This enzyme plays a critical role in the metabolism of xenobiotics, including procarcinogens, and its inhibition is a key strategy in cancer chemoprevention and mitigating drug-drug interactions. This technical guide provides a comprehensive overview of this compound as a CYP1A1 inhibitor, detailing its inhibitory profile, the underlying signaling pathways, and the experimental protocols used for its characterization.

Quantitative Inhibition Data

The inhibitory potency of this compound against CYP1A1 has been quantified in several studies. The following tables summarize the key inhibition parameters, providing a clear comparison of its efficacy.

Inhibitor Enzyme IC50 (µM) Reference
This compoundHuman CYP1A1< 0.1[1]
FlavoneHuman CYP1A10.14[1]
3-HydroxyflavoneHuman CYP1A1< 0.1[1]
5-HydroxyflavoneHuman CYP1A1< 0.1[1]
3,7-DihydroxyflavoneHuman CYP1A1< 0.1[1]
Inhibitor Enzyme Ki (µM) Mode of Inhibition Selectivity Reference
This compoundHuman CYP1A10.015Competitive6-fold for CYP1A1 over CYP1A2[1][2]

Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Pathway

The expression of CYP1A1 is primarily regulated by the aryl hydrocarbon receptor (AHR) signaling pathway.[3][4] Understanding this pathway is crucial for contextualizing the mechanism of CYP1A1 inhibition. In its inactive state, the AHR resides in the cytoplasm in a complex with other proteins. Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1, thereby inducing their transcription.[5] Flavonoids, including this compound, can modulate this pathway, acting as either agonists or antagonists.[6]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex Hsp90 Hsp90 Hsp90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex Src Src Src->AHR_complex AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation Ligand Ligand (e.g., TCDD, BaP) Ligand->AHR_complex Binds AHR_ARNT AHR-ARNT Complex AHR_Ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (Promoter Region) AHR_ARNT->XRE Binds CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation

AHR Signaling Pathway for CYP1A1 Induction.

Experimental Protocols

The inhibitory activity of this compound on CYP1A1 is typically determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[7][8] This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.

EROD Assay Protocol

1. Reagents and Materials:

  • Human recombinant CYP1A1 microsomes

  • 7-Ethoxyresorufin (substrate)

  • Resorufin (standard)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

2. Procedure: A detailed workflow for a typical EROD assay is presented below. The assay involves pre-incubation of the enzyme with the inhibitor, followed by the addition of the substrate to initiate the reaction. The reaction is started by the addition of NADPH and the fluorescence of the product is measured over time.

EROD_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare serial dilutions of This compound in buffer B1 Add this compound dilutions to microplate wells A1->B1 A2 Prepare reaction mixture: CYP1A1 microsomes in buffer B2 Add CYP1A1 reaction mixture to wells A2->B2 B3 Pre-incubate at 37°C B2->B3 C1 Add 7-ethoxyresorufin (substrate) to all wells B3->C1 C2 Initiate reaction by adding NADPH C1->C2 D1 Measure fluorescence intensity (Excitation: ~530 nm, Emission: ~590 nm) kinetically over time C2->D1 D2 Calculate the rate of resorufin formation D1->D2 D3 Determine IC50 values by plotting % inhibition vs. inhibitor concentration D2->D3

References

The Pharmacokinetic Profile and Bioavailability of 7-Hydroxyflavanone: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the current scientific understanding of the pharmacokinetics, bioavailability, and metabolism of 7-Hydroxyflavanone (7-HF), a flavonoid with demonstrated anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet detailed summary of key quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound, a member of the flavonoid family, has garnered interest for its potential therapeutic applications. However, its journey from administration to systemic circulation is characterized by extensive first-pass metabolism, leading to very low bioavailability of the parent compound. Following oral administration, 7-HF is rapidly and extensively biotransformed into its primary metabolites: this compound sulfate and this compound glucuronide. In fact, studies in rat models have shown that the parent form of 7-HF is often undetectable in serum after oral dosing. Consequently, the biological activity of 7-HF in vivo is likely attributable to its conjugated metabolites. Understanding the pharmacokinetic profile of these metabolites is therefore crucial for the development of 7-HF as a potential therapeutic agent.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are predominantly characterized by the behavior of its sulfate and glucuronide conjugates. The following table summarizes the key pharmacokinetic parameters observed in male Sprague-Dawley rats following oral administration of this compound.

MetaboliteDose (mg/kg)Cmax (nmol/mL)AUC (nmol·min/mL)
This compound Sulfate/Glucuronide401.8 ± 0.41030 ± 150
This compound Glucuronide401.0 ± 0.2730 ± 110

Data sourced from a study in male Sprague-Dawley rats.[1]

It is noteworthy that the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) of the combined sulfate and glucuronide metabolites are significantly higher than those of the glucuronide metabolite alone, suggesting that sulfation is a major metabolic pathway for this compound.[1] The rapid and extensive metabolism to these conjugates underscores the challenge of achieving significant systemic exposure of the parent this compound.

Metabolism and Bioavailability

The oral bioavailability of this compound is exceptionally low due to extensive first-pass metabolism in the intestine and liver.[1] The primary metabolic pathways are glucuronidation and sulfation of the 7-hydroxyl group.[1]

The metabolic transformation of this compound can be visualized as follows:

This compound This compound Intestinal & Hepatic Metabolism Intestinal & Hepatic Metabolism This compound->Intestinal & Hepatic Metabolism Oral Administration This compound Glucuronide This compound Glucuronide Intestinal & Hepatic Metabolism->this compound Glucuronide This compound Sulfate This compound Sulfate Intestinal & Hepatic Metabolism->this compound Sulfate Systemic Circulation Systemic Circulation This compound Glucuronide->Systemic Circulation This compound Sulfate->Systemic Circulation

Figure 1: Metabolic fate of this compound after oral administration.

This extensive metabolism is a common characteristic of many flavonoids and presents a significant hurdle for their development as oral therapeutic agents. Strategies to improve the bioavailability of this compound could include the use of prodrugs, nanoformulations, or co-administration with inhibitors of glucuronidation and sulfation enzymes.

Experimental Protocols

The following section outlines a representative experimental protocol for the in-vivo pharmacokinetic study of this compound in a rat model, based on methodologies described in the scientific literature.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies of flavonoids.[1]

  • Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 40 mg/kg).[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) via cannulation of the jugular vein or another appropriate method. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Plasma samples are thawed and subjected to enzymatic hydrolysis to measure the total concentration of this compound and its conjugates. This typically involves incubation with a mixture of β-glucuronidase and sulfatase.[1] Following hydrolysis, the analyte is extracted from the plasma using a suitable organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for the separation of flavonoids and their metabolites.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: A UV detector set at a wavelength corresponding to the maximum absorbance of this compound (approximately 254 nm) is used for quantification.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the compound.

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.

cluster_in_vivo In-Vivo Experiment cluster_analysis Sample Analysis Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Oral Gavage Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation Enzymatic_Hydrolysis Enzymatic_Hydrolysis Plasma_Separation->Enzymatic_Hydrolysis Liquid_Extraction Liquid_Extraction Enzymatic_Hydrolysis->Liquid_Extraction HPLC_Analysis HPLC_Analysis Liquid_Extraction->HPLC_Analysis Pharmacokinetic_Analysis Pharmacokinetic_Analysis HPLC_Analysis->Pharmacokinetic_Analysis Data Acquisition

Figure 2: Experimental workflow for the pharmacokinetic analysis of this compound.

Signaling Pathway Interactions

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound. One of the key signaling pathways identified is the ERK/Nrf2/HO-1 pathway.[2] this compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, via the activation of the Nrf2 transcription factor, which is regulated by the ERK signaling cascade.[2]

This pathway is crucial for cellular defense against oxidative stress and inflammation. The activation of this pathway by this compound provides a mechanistic basis for its observed antioxidant and cytoprotective effects.

The signaling cascade can be represented as follows:

cluster_nucleus 7_HF This compound ERK ERK 7_HF->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE HO_1 HO-1 Gene Antioxidant_Response Antioxidant & Anti-inflammatory Response HO_1->Antioxidant_Response Leads to

Figure 3: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is defined by its rapid and extensive metabolism to sulfate and glucuronide conjugates, resulting in negligible systemic exposure of the parent compound after oral administration. The biological activities observed in vivo are likely mediated by these metabolites. Future research should focus on several key areas to advance the therapeutic potential of this compound:

  • Pharmacokinetics of Metabolites: Detailed pharmacokinetic studies of the individual sulfate and glucuronide metabolites are needed to understand their distribution, metabolism, and excretion profiles.

  • Bioactivity of Metabolites: The biological activities of the purified metabolites should be thoroughly investigated to determine if they retain or possess enhanced therapeutic effects compared to the parent compound.

  • Bioavailability Enhancement: Formulation strategies and medicinal chemistry approaches should be explored to improve the oral bioavailability of this compound or to design prodrugs that release the active moiety at the target site.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound and its metabolites will provide a more complete understanding of its therapeutic potential.

By addressing these research questions, the scientific community can better assess the viability of this compound as a lead compound for the development of novel therapies for a range of conditions, particularly those associated with inflammation and oxidative stress.

References

Methodological & Application

Synthesis of 7-Hydroxyflavanone from 2',4'-Dihydroxychalcone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-hydroxyflavanone, a valuable flavonoid scaffold in drug discovery, through the acid-catalyzed intramolecular cyclization of 2',4'-dihydroxychalcone. The described method utilizes common laboratory reagents and procedures, offering a reproducible pathway for obtaining the target compound. This protocol includes reagent quantities, reaction conditions, purification steps, and characterization data. A workflow diagram is also provided for clear visualization of the experimental process.

Introduction

Flavanones are a class of flavonoids that exhibit a wide range of biological activities, making them attractive starting points for drug development programs. This compound, in particular, serves as a key intermediate for the synthesis of more complex flavonoids and related heterocyclic compounds. The synthesis of flavanones is often achieved through the cyclization of corresponding chalcones. This protocol details the conversion of 2',4'-dihydroxychalcone to this compound via an acid-catalyzed intramolecular Michael addition.

Reaction Scheme

The synthesis proceeds through the cyclization of 2',4'-dihydroxychalcone, which can be synthesized via a Claisen-Schmidt condensation. The subsequent intramolecular cyclization of the chalcone in the presence of an acid catalyst yields the desired this compound.

Experimental Protocol

Materials and Reagents
  • 2',4'-Dihydroxychalcone

  • Ethanol (Absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • n-Hexane

  • Ethyl Acetate

  • Silica Gel for Preparative Thin-Layer Chromatography (TLC)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel)

  • Preparative TLC plates and developing chamber

  • Rotary evaporator

  • Melting point apparatus

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 mmol of 2',4'-dihydroxychalcone in 50 mL of absolute ethanol.

  • Acid Addition: While stirring the solution, slowly add 0.8 mL of concentrated sulfuric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 24 hours.

  • Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly add cold distilled water to the mixture until a solid precipitate forms.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with cold distilled water.

  • Purification: Purify the crude product by preparative thin-layer chromatography (TLC). Use a solvent system of n-hexane and ethyl acetate (e.g., a 4:3 ratio) as the eluent. Scrape the band corresponding to the product and extract the compound from the silica gel using an appropriate solvent (e.g., ethyl acetate or acetone).

  • Solvent Removal: Remove the solvent from the purified fraction using a rotary evaporator to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

ParameterValueReference
Starting Material 2',4'-Dihydroxychalcone
Product 7-Hydroxy-4'-methoxyflavanone*[1]
Yield 56.67%[1]
Melting Point 172-174 °C[1]
Appearance Bright yellow crystals[1]

*Note: The provided quantitative data is for the synthesis of 7-hydroxy-4'-methoxyflavanone from 2',4'-dihydroxy-4-methoxychalcone, which serves as a closely related model for the synthesis of this compound.[1] Researchers should expect similar results for the target compound, though empirical optimization may be required.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 2',4'-dihydroxychalcone in Ethanol add_acid Add conc. H₂SO₄ dissolve->add_acid Stirring reflux Reflux for 24h add_acid->reflux precipitate Precipitate with cold H₂O reflux->precipitate Cool to RT filter_product Filter Crude Product precipitate->filter_product prep_tlc Preparative TLC (n-Hexane:EtOAc) filter_product->prep_tlc rotovap Rotary Evaporation prep_tlc->rotovap characterize Characterization (MP, NMR, MS) rotovap->characterize

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The acid-catalyzed cyclization of 2',4'-dihydroxychalcone to this compound is a well-established and efficient method. The reaction proceeds via an intramolecular oxa-Michael addition.[1] The use of concentrated sulfuric acid as a catalyst is effective in promoting the cyclization. The purification of the final product is crucial to remove any unreacted chalcone and potential side products. Preparative TLC is a suitable method for obtaining a high-purity product on a laboratory scale. For larger scale synthesis, column chromatography would be more appropriate. The reported yield of 56.67% for a similar compound suggests that this method is synthetically useful.[1] The melting point of the product can be used as a preliminary indicator of purity.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound from 2',4'-dihydroxychalcone. The detailed steps for the reaction, work-up, and purification are intended to be easily followed by researchers in the fields of medicinal chemistry and drug development. The provided data and workflow diagram offer a clear overview of the entire process, facilitating the successful synthesis and characterization of this important flavonoid intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 7-Hydroxyflavanone using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound is a flavonoid compound with various potential pharmacological activities. Accurate and precise quantification of this compound is crucial for research and development in areas such as pharmacokinetics, quality control of natural products, and formulation development. This application note describes a robust RP-HPLC method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: ODS 2 C18 column (4.6 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water

  • Gradient Elution:

    • 0-15 min: 40% Acetonitrile

    • 15-25 min: 40-80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30.1-35 min: 40% Acetonitrile (column re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[1]

Chemicals and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic Acid (AR grade)

  • Methanol (HPLC grade)

  • Ultrapure water

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method may vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a quantity of the powdered sample equivalent to approximately 1 mg of this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add 7 mL of methanol and sonicate for 15 minutes.

  • Make up the volume to 10 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtrate with the mobile phase if necessary to bring the concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the specificity of the method. The retention time for this compound was observed to be approximately 12.5 minutes.

Quantitative Data Summary

The quantitative data for the validation of the HPLC method for this compound is summarized in the table below.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45218x + 1254
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
    - Intraday< 1.5%
    - Interday< 2.0%
Robustness Robust

Experimental Protocols

Protocol for Linearity Study
  • Prepare a series of at least five concentrations of this compound working standards (e.g., 1, 10, 25, 50, 75, and 100 µg/mL) from the stock solution.

  • Inject each concentration in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

Protocol for Accuracy (Recovery) Study
  • Prepare a sample matrix (placebo) without this compound.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the spiked samples using the developed HPLC method.

  • Calculate the percentage recovery using the following formula: % Recovery = (Amount found / Amount added) x 100

Protocol for Precision Study
  • Intraday Precision (Repeatability):

    • Prepare six separate sample solutions of this compound at a single concentration (e.g., 50 µg/mL).

    • Analyze the samples on the same day under the same experimental conditions.

    • Calculate the relative standard deviation (%RSD) of the peak areas.

  • Interday Precision (Intermediate Precision):

    • Repeat the intraday precision study on two different days with a different analyst and/or different equipment.

    • Calculate the %RSD of the peak areas across the different days.

Protocol for Determining LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Validation cluster_end Output start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep hplc_analysis Inject into HPLC System std_prep->hplc_analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq peak_integration Peak Integration & Area Calculation data_acq->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation end Final Report validation->end method_validation cluster_precision Precision Types main HPLC Method Validation (ICH Guidelines) specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

References

Application Notes and Protocols for In Vivo Administration of 7-Hydroxyflavanone in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for the in vivo administration of 7-Hydroxyflavanone (7-HF) in rodent models. The information is compiled from existing scientific literature to guide researchers in designing and executing their own studies.

Introduction

This compound (7-HF) is a member of the flavanone subclass of flavonoids, which are polyphenolic compounds found in various plants. Flavonoids have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The in vivo evaluation of 7-HF is a critical step in understanding its pharmacokinetic profile, efficacy, and safety. These notes provide a summary of the current knowledge and detailed protocols for its administration in rodent models.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the case of 7-HF, studies in Sprague-Dawley rats have shown that it undergoes rapid and extensive metabolism.

Following oral administration, 7-HF is primarily biotransformed into its sulfate and glucuronide conjugates.[1][2] The parent form of 7-HF is often not detected in the serum, indicating a high first-pass metabolism.[1][2] This metabolic profile is a crucial consideration for designing efficacy studies, as the biological activity of the metabolites may differ from the parent compound.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Male Sprague-Dawley Rats after Oral Administration (40 mg/kg)

MetaboliteCmax (µg/mL)Tmax (hr)AUC₀→t (µg·hr/mL)
This compound Sulfate~2.5~0.5~10.5
This compound Glucuronide~1.0~1.0~5.0

Data are estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the pharmacokinetic study of this compound in rats. These can be adapted for efficacy and toxicity studies.

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rats following oral gavage.

Materials:

  • This compound (purity ≥98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, polyethylene glycol (PEG) 400, or corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-3 mL)

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for bioanalysis (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Dose Preparation:

    • Prepare a suspension or solution of this compound in the chosen vehicle. For example, a 40 mg/kg dose for a 250g rat would require 10 mg of 7-HF. If the dosing volume is 5 mL/kg, the concentration of the dosing solution should be 8 mg/mL.

    • Ensure the formulation is homogenous. Sonication or vortexing may be necessary for suspensions.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing to ensure optimal absorption. Allow free access to water.

  • Administration:

    • Weigh each rat accurately on the day of the experiment.

    • Administer the this compound formulation via oral gavage at the desired dose (e.g., 40 mg/kg).

    • The volume administered should be based on the individual animal's body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 200-250 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

    • Place the blood samples into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the supernatant (plasma) to clean microcentrifuge tubes.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for the concentrations of this compound and its metabolites using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for In Vivo Pharmacokinetic Study of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation dose_prep Dose Formulation animal_acclimation->dose_prep fasting Overnight Fasting dose_prep->fasting admin Oral Administration fasting->admin blood_collection Blood Sampling admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep bioanalysis Bioanalysis (LC-MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rodents.

Diagram 2: Metabolic Pathway of this compound in Rodents

G This compound This compound Sulfate Conjugate Sulfate Conjugate This compound->Sulfate Conjugate Sulfotransferase Glucuronide Conjugate Glucuronide Conjugate This compound->Glucuronide Conjugate UDP-glucuronosyltransferase Excretion Excretion Sulfate Conjugate->Excretion Glucuronide Conjugate->Excretion

Caption: Primary metabolic pathways of this compound in rodent models.

General Considerations for In Vivo Studies with this compound

  • Vehicle Selection: The choice of vehicle is critical for ensuring the bioavailability and stability of 7-HF. Due to its lipophilic nature, vehicles such as PEG 400, corn oil, or suspensions in CMC are commonly used for flavonoids. Preliminary formulation studies are recommended.

  • Route of Administration: While oral administration is common, other routes such as intraperitoneal (IP) or intravenous (IV) injection may be considered depending on the study's objective. IV administration bypasses first-pass metabolism and can provide a baseline for absolute bioavailability calculations.

  • Dose Selection: Dose selection should be based on in vitro efficacy data and any available toxicity information. Dose-ranging studies are advisable to determine the optimal therapeutic window.

  • Toxicity: Acute and sub-chronic toxicity studies are necessary to establish the safety profile of 7-HF. These studies typically involve administering a range of doses and monitoring for clinical signs of toxicity, as well as performing hematological, biochemical, and histopathological analyses.[3][4]

  • Animal Models: The choice of rodent model should be appropriate for the disease or condition being studied. For example, models of inflammation, metabolic disease, or neurodegeneration may be relevant for investigating the therapeutic potential of flavonoids.[5][6]

Conclusion

The in vivo administration of this compound in rodent models is a key step in its preclinical development. The available data indicate that 7-HF is extensively metabolized, which is a critical factor to consider in study design and data interpretation. The protocols and considerations outlined in these application notes provide a foundation for researchers to conduct robust and reproducible in vivo studies to further elucidate the therapeutic potential of this promising flavonoid.

References

Spectroscopic analysis of 7-Hydroxyflavanone using NMR and HRMS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Spectroscopic Analysis of 7-Hydroxyflavanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of this compound, a naturally occurring flavanone with various biological activities. The structural elucidation of this compound is critical for its application in research and drug development. This note outlines standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presents key quantitative data in a structured format, and includes workflows for a comprehensive analysis.

Spectroscopic Data Summary

The structural identity of this compound (Molecular Formula: C₁₅H₁₂O₃, Exact Mass: 240.07864 Da) is confirmed through the combined use of NMR and HRMS.[1] The quantitative data obtained from these analyses are summarized below.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the exact mass of the molecule, which is used to determine its elemental composition. For this compound, the protonated molecule [M+H]⁺ is typically observed.

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺241.08592241.0865C₁₅H₁₃O₃⁺
[M+Na]⁺263.06786263.0684C₁₅H₁₂O₃Na⁺

Note: Observed m/z values can vary slightly between instruments.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-25.45dd12.5, 3.01H
H-3a3.10dd17.0, 12.51H
H-3b2.80dd17.0, 3.01H
H-57.85d8.51H
H-66.95dd8.5, 2.01H
H-86.85d2.01H
H-2'/6'7.50m-2H
H-3'/5'7.40m-2H
H-4'7.35m-1H
7-OH10.50s (br)-1H

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ) ppm
C-279.0
C-344.5
C-4191.0
C-4a114.5
C-5128.5
C-6110.0
C-7164.0
C-8103.0
C-8a163.0
C-1'139.0
C-2'/6'126.5
C-3'/5'129.0
C-4'128.8

Note: Chemical shifts are referenced to the residual solvent signal. Assignments are based on 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols

The following protocols provide a standardized methodology for the spectroscopic analysis of this compound.

Sample Preparation
  • For NMR Spectroscopy:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

    • Vortex the sample for 30 seconds or until fully dissolved to ensure a homogenous solution.

  • For HRMS (LC-MS) Analysis:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • From the stock solution, prepare a working solution by diluting to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

HRMS Protocol (LC-ESI-QTOF)
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate for 5 minutes.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Acquisition Range: m/z 50-1000.

    • Data Acquisition: A lock mass internal standard should be used for high mass accuracy.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Standard Experiments:

    • ¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

    • 2D NMR (COSY): To establish ¹H-¹H correlations.

    • 2D NMR (HSQC): To identify one-bond ¹H-¹³C correlations.

    • 2D NMR (HMBC): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_hrms HRMS Analysis cluster_data Data Analysis & Elucidation P1 Weigh Pure This compound P2 Dissolve in Solvent P1->P2 N1 Acquire 1D Spectra (¹H, ¹³C) P2->N1 H1 LC Separation P2->H1 N2 Acquire 2D Spectra (COSY, HSQC, HMBC) N1->N2 D2 Assign ¹H & ¹³C Signals using 1D & 2D NMR N2->D2 H2 ESI Ionization H1->H2 H3 Mass Analysis (QTOF) H2->H3 D1 Determine Molecular Formula from HRMS H3->D1 D3 Confirm Connectivity & Structure D1->D3 D2->D3 Final Final D3->Final Final Structure Confirmed

Fig. 1: Experimental workflow for spectroscopic analysis of this compound.

G HRMS HRMS Data (Exact Mass) P1 Calculate Molecular Formula (e.g., C₁₅H₁₂O₃) HRMS->P1 NMR_1D 1D NMR Data (¹H, ¹³C) P2 Identify Spin Systems (Aromatic, Aliphatic) NMR_1D->P2 NMR_2D 2D NMR Data (COSY, HSQC, HMBC) NMR_2D->P2 COSY P3 Assign Direct C-H Correlations NMR_2D->P3 HSQC P4 Assemble Fragments via Long-Range Correlations NMR_2D->P4 HMBC C1 Elemental Composition P1->C1 C2 Molecular Fragments P2->C2 P3->P4 Final Verified Structure of This compound P4->Final C1->Final C2->P4

Fig. 2: Logical workflow for the structural elucidation of this compound.

References

Application Notes and Protocols for the Microbial Transformation of 7-Hydroxyflavanone using Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of 7-hydroxyflavanone using the filamentous fungus Aspergillus niger. This biotransformation process offers an efficient and stereoselective method for producing valuable derivatives of this compound, which may possess enhanced biological activities.

Introduction

This compound, a naturally occurring flavonoid, exhibits a range of biological properties. Microbial transformation is a powerful tool to modify its structure, leading to the generation of novel compounds with potentially improved pharmacological profiles. Aspergillus niger, a versatile and widely used microorganism in biotechnology, has been shown to effectively catalyze the transformation of this compound into distinct products through enzymatic reactions such as carbonyl reduction and dehydrogenation.[1][2] This document outlines the quantitative outcomes of these transformations and provides detailed protocols for their replication in a laboratory setting.

Data Presentation

The microbial transformation of this compound by different strains of Aspergillus niger yields distinct products. The following tables summarize the quantitative data from biotransformation experiments.

Table 1: Microbial Transformation of this compound by Aspergillus niger KB

SubstrateMicroorganismTransformation TimeProductYield (%)Transformation Type
This compoundAspergillus niger KB9 days7-Hydroxyflavan-4-ol74%Carbonyl Group Reduction

Data sourced from Kostrzewa-Susłow and Janeczko, 2012.[1]

Table 2: Microbial Transformation of this compound by Aspergillus niger 13/5

SubstrateMicroorganismTransformation TimeProductYield (%)Transformation Type
This compoundAspergillus niger 13/59 days7-Hydroxyflavone98%Dehydrogenation

Data sourced from Kostrzewa-Susłow and Janeczko, 2012.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the microbial transformation of this compound using Aspergillus niger.

Materials and Reagents
  • Aspergillus niger strain (e.g., KB or 13/5)

  • This compound (substrate)

  • Glucose

  • Peptone

  • Yeast extract

  • Sodium chloride (NaCl)

  • Dipotassium phosphate (K₂HPO₄)

  • Glycerol

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol

  • Chloroform

  • Acetic acid

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Rotary shaker

  • Autoclave

  • Rotary evaporator

  • Chromatography columns

  • Analytical equipment (TLC, HPLC, NMR)

Protocol 1: Preparation of Culture Medium and Inoculum
  • Medium Composition: Prepare a liquid medium consisting of (per 1 liter of distilled water):

    • Glucose: 10 g

    • Peptone: 5 g

    • Yeast extract: 5 g

    • NaCl: 5 g

    • K₂HPO₄: 5 g

    • Glycerol: 10 mL

  • Sterilization: Adjust the pH of the medium to 6.0-7.0 and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation (Stage 1 Culture): In a sterile 250 mL Erlenmeyer flask containing 50 mL of the sterile medium, inoculate with spores of the desired Aspergillus niger strain from a slant.

  • Incubation: Incubate the flask on a rotary shaker at approximately 150 rpm and 27°C for 48 hours to obtain a seed culture.[3]

Protocol 2: Biotransformation of this compound
  • Scale-Up Culture (Stage 2): In a 500 mL Erlenmeyer flask containing 200 mL of the sterile medium, inoculate with 5 mL of the Stage 1 seed culture.

  • Pre-incubation: Incubate the flask on a rotary shaker at approximately 150 rpm and 27°C for 24-48 hours to allow for fungal growth.

  • Substrate Addition: Prepare a stock solution of this compound in THF. Add the substrate solution to the culture flask to a final concentration of 100 mg per 1 liter of culture.[4]

  • Transformation: Continue the incubation under the same conditions for the desired duration (e.g., 9 days). Monitor the progress of the transformation by periodically analyzing small aliquots of the culture.

Protocol 3: Extraction and Purification of Metabolites
  • Extraction: After the incubation period, combine the culture broth and mycelium and extract the mixture three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude extract using column chromatography on silica gel. Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol) to separate the metabolites.[3]

  • Analysis: Identify and characterize the purified products using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microbial transformation of this compound.

G cluster_prep Preparation cluster_bio Biotransformation cluster_analysis Analysis medium_prep Culture Medium Preparation inoculum_prep Inoculum Preparation (Stage 1) medium_prep->inoculum_prep scale_up Scale-up Culture (Stage 2) inoculum_prep->scale_up substrate_add Substrate Addition (this compound) scale_up->substrate_add transformation Incubation & Transformation substrate_add->transformation extraction Extraction with Ethyl Acetate transformation->extraction purification Purification (Column Chromatography) extraction->purification analysis Structural Elucidation (TLC, HPLC, NMR) purification->analysis G cluster_start Substrate cluster_products Products substrate This compound product1 7-Hydroxyflavan-4-ol substrate->product1 Aspergillus niger KB (Carbonyl Reduction) product2 7-Hydroxyflavone substrate->product2 Aspergillus niger 13/5 (Dehydrogenation)

References

Application Note and Protocol: Assessing the Effect of 7-Hydroxyflavanone on MDA-MB-231 Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of 7-Hydroxyflavanone on the human triple-negative breast cancer cell line, MDA-MB-231. The primary method for determining cell viability is the colorimetric MTT assay. Furthermore, this document outlines the putative signaling pathway through which this compound is proposed to induce apoptosis in these cells, providing a framework for further mechanistic studies.

Introduction

This compound is a natural flavonoid that has garnered interest for its potential anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. In the context of the highly aggressive triple-negative breast cancer cell line MDA-MB-231, this compound has been shown to exhibit significant cytotoxic effects. The primary mechanism of action is believed to be the inhibition of the anti-apoptotic protein Bcl-2, which subsequently triggers the intrinsic pathway of apoptosis. This application note provides a comprehensive protocol to quantify the effect of this compound on MDA-MB-231 cell viability and presents a model of the underlying signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from a representative experiment assessing the effect of this compound on MDA-MB-231 cell viability after a 48-hour treatment period.

Table 1: IC50 Value of this compound on MDA-MB-231 Cells

CompoundCell LineIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
This compoundMDA-MB-231483.8616.2

The IC50 value was determined from a dose-response curve generated using the MTT assay. A study has reported an IC50 value of 3.86474 ± 0.35 µg/mL for 7-hydroxy flavone in MDA-MB231 cells.[1]

Table 2: Dose-Response of this compound on MDA-MB-231 Cell Viability

Concentration of this compound (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100
11.0120.07580.7
2.50.7580.06160.4
50.4890.04339.0
100.2310.02918.4
200.1150.0189.2

Experimental Protocols

Materials and Reagents
  • MDA-MB-231 cells (ATCC® HTB-26™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • Sterile, filtered pipette tips and serological pipettes

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Culture
  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.

MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest MDA-MB-231 cells that are in the exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of MTT Solubilization Solution to each well.

    • Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise, if available.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis culture Culture MDA-MB-231 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed treat_cells Treat Cells (48h) seed->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for assessing this compound cytotoxicity in MDA-MB-231 cells.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway H7F This compound Bcl2 Bcl-2 H7F->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binding Casp9 Caspase-9 Apaf1->Casp9 Activation Casp37 Caspase-3/7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced apoptosis in MDA-MB-231 cells.

References

Application Notes and Protocols for Dissolving 7-Hydroxyflavanone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyflavanone is a synthetic flavonoid with a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. This document provides detailed protocols for dissolving this compound in DMSO, preparing working solutions, and offers insights into its mechanism of action.

Physicochemical Properties and Solubility

This compound is supplied as a solid. Understanding its solubility is key to preparing appropriate stock solutions for experimental use.

Data Presentation: Solubility and Storage

ParameterValueSource
Molecular Formula C₁₅H₁₀O₃[1]
Molecular Weight 238.2 g/mol [1]
Solubility in DMSO ~10 mg/mL[1]
125 mg/mL (524.68 mM) with sonication[2]
Storage of Solid -20°C for ≥ 4 years[1]
Storage of Stock Solution -80°C for 6 months[2]
-20°C for 1 month[2]

Note: The significant difference in reported solubility may be due to factors such as the purity of the compound, the grade and water content of the DMSO, and the use of physical methods like sonication to aid dissolution.[2][3]

Experimental Protocols

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional, set to 37°C)

  • Sonicator (optional)

  • Sterile, pyrogen-free cell culture medium or appropriate experimental buffer

  • Pipettes and sterile filter tips

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a commonly used stock concentration. Adjustments can be made based on the desired final concentration and the specific requirements of the experiment.

  • Calculation:

    • To prepare a 10 mM stock solution, you need to dissolve 2.382 mg of this compound (MW = 238.2 g/mol ) in 1 mL of DMSO.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 238.2 g/mol * 1000 = 2.382 mg

  • Preparation:

    • Weigh out 2.382 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.[3] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.[2][3]

    • Vortex the solution vigorously for 1-2 minutes.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.[3]

    • Alternatively, or in combination with warming, sonicate the solution for several minutes until it becomes clear.[2]

    • Visually inspect the solution against a light source to ensure there are no visible particles or crystals. For critical applications, a microscopic examination can confirm complete dissolution.[3]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

3.3. Protocol for Preparing Working Solutions for Cell Culture

The final concentration of DMSO in cell culture experiments should be kept to a minimum, typically below 0.5%, as it can be toxic to cells.[4] A vehicle control (culture medium with the same final DMSO concentration) must always be included in experiments.[4]

  • Dilution:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • To minimize precipitation, it is recommended to perform a one-step dilution directly into the pre-warmed cell culture medium.[3][5]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing and Application:

    • Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or inverting the tube.

    • Apply the freshly prepared working solution to your cells. Do not store diluted working solutions in aqueous media for extended periods.

Experimental Workflow Diagram

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound (e.g., 2.382 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol aid_sol Aid Dissolution (Optional) (Warm to 37°C / Sonicate) check_sol->aid_sol If not dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot If dissolved aid_sol->check_sol store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Aliquot dilute Dilute in Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute mix Mix Thoroughly dilute->mix use Apply to Experiment Immediately mix->use

Caption: Workflow for preparing this compound solutions.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Notably, it has been shown to protect renal cells from nicotine-induced cytotoxicity through the activation of the ERK/Nrf2/HO-1 pathway.[2][6] This pathway is a critical cellular defense mechanism against oxidative stress.

ERK/Nrf2/HO-1 Signaling Pathway Diagram

G cluster_pathway This compound Protective Pathway hf This compound erk ERK Activation hf->erk Induces nrf2 Nrf2 Activation erk->nrf2 keap1 Keap1 nrf2->keap1 Dissociation ho1 Heme Oxygenase-1 (HO-1) Expression nrf2->ho1 Promotes Transcription response Cytoprotective & Antioxidant Response ho1->response

Caption: this compound activates the ERK/Nrf2/HO-1 pathway.

In other contexts, such as ischemia/reperfusion injury, this compound has been found to inhibit the MAPK/NF-κB signaling pathway, thereby reducing inflammation and apoptosis.[2] It also binds to the orphan nuclear receptor NR4A1, suggesting a broader role in regulating gene expression.[7]

Safety Precautions

  • This compound should be handled as a potentially hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

References

Application Notes and Protocols for Studying the MAPK/NF-κB Signaling Pathway with 7-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavanone is a naturally occurring flavonoid that has garnered significant interest for its anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and potentially inhibit these critical inflammatory signaling cascades.

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The MAPK and NF-κB signaling pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to dose-dependently reduce the production of these inflammatory molecules by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The mechanism of action of this compound involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. Additionally, it has been observed to suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This multifaceted inhibition makes this compound a valuable pharmacological tool for investigating the intricate roles of the MAPK and NF-κB pathways in various physiological and pathological contexts.

Data Presentation

The following tables summarize the reported effects of this compound on key inflammatory markers. While the dose-dependent inhibitory effects are documented, specific IC50 values for this compound are not consistently available in the literature. The tables provide a qualitative and semi-quantitative overview of its efficacy.

Table 1: Effect of this compound on the Production of Inflammatory Mediators

Inflammatory MediatorCell TypeStimulantObserved Effect of this compound
Nitric Oxide (NO)RAW264.7 MacrophagesLPSDose-dependent reduction[1]
Prostaglandin E2 (PGE2)RAW264.7 MacrophagesLPSDose-dependent reduction[1]
TNF-αRAW264.7 MacrophagesLPSDose-dependent reduction[1]
IL-6RAW264.7 MacrophagesLPSDose-dependent reduction[1]

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

EnzymeCell TypeStimulantObserved Effect of this compound
iNOSRAW264.7 MacrophagesLPSDownregulation of mRNA expression[1]
COX-2RAW264.7 MacrophagesLPSDownregulation of mRNA expression[1]

Table 3: Effect of this compound on MAPK and NF-κB Signaling Components

Signaling ProteinCell TypeStimulantObserved Effect of this compound
p-ERKRAW264.7 MacrophagesLPSInhibition of phosphorylation
p-p38RAW264.7 MacrophagesLPSInhibition of phosphorylation
p-JNKRAW264.7 MacrophagesLPSInhibition of phosphorylation
p-IκBαRAW264.7 MacrophagesLPSInhibition of phosphorylation
Nuclear p65RAW264.7 MacrophagesLPSReduced nuclear translocation

Visualizations

Signaling Pathways and Experimental Workflow

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB IkB_NFkB->NFkB Degradation of IκBα 7_HF This compound 7_HF->MAPKK 7_HF->IKK DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: MAPK/NF-κB signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW264.7 macrophages) start->cell_culture pretreatment Pre-treatment with This compound (various concentrations) cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation western_blot Western Blot (p-MAPKs, p-IκBα, p-p65) stimulation->western_blot elisa ELISA / Griess Assay (TNF-α, IL-6, PGE2, NO) stimulation->elisa qpcr qPCR (iNOS, COX-2, TNF-α, IL-6 mRNA) stimulation->qpcr if_staining Immunofluorescence (p65 Nuclear Translocation) stimulation->if_staining data_analysis Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis qpcr->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying the effects of this compound.

Mechanism_of_Action cluster_inhibition Inhibitory Actions cluster_consequences Downstream Consequences 7_HF This compound inhibit_mapk Inhibition of MAPK Phosphorylation (ERK, p38, JNK) 7_HF->inhibit_mapk inhibit_nfkb Inhibition of NF-κB Activation (prevents IκBα degradation) 7_HF->inhibit_nfkb decrease_genes Decreased Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) inhibit_mapk->decrease_genes inhibit_nfkb->decrease_genes decrease_mediators Decreased Production of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) decrease_genes->decrease_mediators anti_inflammatory Anti-inflammatory Effect decrease_mediators->anti_inflammatory

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK and NF-κB Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK (p-ERK, p-p38, p-JNK) and NF-κB (p-IκBα, p-p65) signaling pathways in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete DMEM medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. A non-stimulated control group should be included.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.

Protocol 2: Measurement of Inflammatory Mediators

Objective: To quantify the production of NO, PGE2, TNF-α, and IL-6 in the supernatant of LPS-stimulated macrophages treated with this compound.

Materials:

  • RAW264.7 macrophage cells

  • This compound

  • LPS

  • Complete DMEM medium

  • Griess reagent for NO measurement

  • ELISA kits for PGE2, TNF-α, and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells in 24-well plates.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • PGE2, TNF-α, and IL-6 ELISA:

    • Perform the ELISA for each mediator according to the manufacturer's protocol provided with the specific kits.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance at the recommended wavelength and calculate the concentrations based on the standard curves.

Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Glass coverslips

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat the cells with this compound or vehicle for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-p65 primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Analysis:

    • Capture images of the p65 (e.g., green or red fluorescence) and DAPI (blue fluorescence) channels.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

References

Application Notes and Protocols for Testing 7-Hydroxyflavanone in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with considerable side effects. Flavonoids, a class of natural compounds, have garnered attention for their potential analgesic and anti-inflammatory properties. Among them, 7-Hydroxyflavanone (7-HF) has emerged as a promising candidate for the management of neuropathic pain.[1][2]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of neuropathic pain. Detailed protocols for inducing neuropathic pain, assessing pain-related behaviors, and analyzing underlying molecular mechanisms are provided to facilitate standardized and reproducible research.

Mechanism of Action of this compound in Neuropathic Pain

This compound exerts its analgesic effects primarily through the modulation of inflammatory pathways that are known to be upregulated in neuropathic pain states. The core mechanism involves the inhibition of key enzymes and transcription factors that drive the production of pro-inflammatory mediators.

Inhibition of Inflammatory Pathways: this compound has been shown to attenuate neuropathic pain by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, 7-HF effectively reduces the transcription and subsequent release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Furthermore, 7-HF demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce prostaglandins and leukotrienes, respectively.[1][2] These lipid mediators are potent inflammatory molecules that contribute to peripheral and central sensitization in neuropathic pain. The dual inhibition of COX-2 and 5-LOX by 7-HF offers a broad-spectrum anti-inflammatory effect.

7_Hydroxyflavanone_Signaling_Pathway cluster_stimulus Neuropathic Injury cluster_pathways Inflammatory Signaling Cascades cluster_compound Therapeutic Intervention cluster_outcomes Cellular & Physiological Effects Nerve_Injury Nerve Injury (e.g., Chemotherapy) NF_kB_Pathway NF-κB Pathway Nerve_Injury->NF_kB_Pathway COX2_Pathway COX-2 Pathway Nerve_Injury->COX2_Pathway 5LOX_Pathway 5-LOX Pathway Nerve_Injury->5LOX_Pathway Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_Inflammatory_Cytokines Prostaglandins ↓ Prostaglandins COX2_Pathway->Prostaglandins Leukotrienes ↓ Leukotrienes 5LOX_Pathway->Leukotrienes 7_HF This compound 7_HF->NF_kB_Pathway Inhibits 7_HF->COX2_Pathway Inhibits 7_HF->5LOX_Pathway Inhibits Neuropathic_Pain ↓ Attenuation of Neuropathic Pain Pro_Inflammatory_Cytokines->Neuropathic_Pain Prostaglandins->Neuropathic_Pain Leukotrienes->Neuropathic_Pain

Figure 1: Mechanism of this compound in Neuropathic Pain.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound in preclinical models of neuropathic pain. This data is illustrative and may vary based on the specific experimental conditions.

Table 1: Effect of this compound on Behavioral Hypersensitivity in a Chemotherapy-Induced Neuropathic Pain Model

Treatment GroupDose (mg/kg)Mechanical Allodynia (Paw Withdrawal Threshold, g)Mechanical Hyperalgesia (Paw Withdrawal Latency, s)Cold Allodynia (Paw Withdrawal Duration, s)
Vehicle Control-2.5 ± 0.38.2 ± 0.915.6 ± 1.8
Neuropathic Model-0.4 ± 0.1 3.1 ± 0.528.9 ± 2.5
7-HF250.9 ± 0.2*4.8 ± 0.6*21.3 ± 2.1*
7-HF501.5 ± 0.3**6.5 ± 0.7**17.5 ± 1.9**
7-HF1002.1 ± 0.47.8 ± 0.8 16.1 ± 1.7
Positive Control (Gabapentin)1001.8 ± 0.3 7.1 ± 0.816.8 ± 1.8**

*Data are presented as mean ± SEM. ***p<0.001, **p<0.01, p<0.05 compared to the Neuropathic Model group.

Table 2: In Vitro Inhibitory Activity of this compound

EnzymeThis compound IC₅₀ (µM)
COX-28.5
5-LOX12.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Spinal Cord Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control-15.2 ± 2.125.8 ± 3.418.9 ± 2.5
Neuropathic Model-48.6 ± 5.3 75.2 ± 8.155.4 ± 6.2
7-HF5025.3 ± 3.1**42.6 ± 5.5**30.7 ± 4.1**
7-HF10018.9 ± 2.630.1 ± 4.2 22.5 ± 3.3

*Data are presented as mean ± SEM. ***p<0.001, *p<0.01 compared to the Neuropathic Model group.

Experimental Protocols

A generalized workflow for testing this compound is presented below.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal_Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey, Randall-Selitto, Cold Plate) Animal_Acclimatization->Baseline_Testing Neuropathy_Induction Induction of Neuropathic Pain (e.g., Vincristine Administration) Baseline_Testing->Neuropathy_Induction Treatment_Administration This compound Administration (Different Doses) Neuropathy_Induction->Treatment_Administration Behavioral_Assessment Post-Treatment Behavioral Assessment Treatment_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Assessment->Tissue_Collection Molecular_Analysis Molecular Analysis (RT-PCR for Cytokines) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for testing 7-HF.
Protocol 1: Chemotherapy-Induced Neuropathic Pain (CINP) Model

This protocol describes the induction of neuropathic pain in rats using vincristine, a common chemotherapeutic agent.

Materials:

  • Vincristine sulfate

  • Sterile saline (0.9%)

  • Sprague-Dawley rats (male, 200-250 g)

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize rats to the housing facility for at least 7 days before the start of the experiment.

  • Prepare a stock solution of vincristine sulfate in sterile saline. A common concentration is 0.1 mg/mL.

  • Administer vincristine intraperitoneally (i.p.) at a dose of 100 µg/kg daily for two cycles of 5 days, with a 2-day rest period between cycles.[3]

  • A control group should receive an equivalent volume of sterile saline i.p.

  • Monitor the animals daily for signs of distress, weight loss, and general health.

  • Behavioral testing should be performed at baseline (before vincristine administration) and at regular intervals after the induction of neuropathy (e.g., days 7, 14, 21).

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • von Frey filaments with varying bending forces (e.g., 0.4 g to 15 g)

  • Elevated mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-20 minutes before testing.

  • Begin with a filament near the expected threshold and apply it to the plantar surface of the hind paw.

  • The filament should be applied with enough force to cause it to bend slightly and held for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate formula.

Protocol 3: Assessment of Mechanical Hyperalgesia (Randall-Selitto Test)

This test measures the response to a noxious pressure stimulus.

Materials:

  • Randall-Selitto apparatus (paw pressure analgesy-meter)

  • Animal restrainer

Procedure:

  • Gently restrain the rat, allowing one hind paw to be accessible.

  • Apply a constantly increasing pressure to the dorsal surface of the paw using the instrument's plunger.

  • The endpoint is the pressure at which the rat withdraws its paw or vocalizes.

  • A cut-off pressure should be set to avoid tissue damage (e.g., 250 g).

  • Perform at least three measurements per animal and calculate the average withdrawal threshold.

Protocol 4: Assessment of Cold Allodynia (Cold Plate Test)

This test measures the sensitivity to a cold stimulus.

Materials:

  • Cold plate apparatus

  • Timer

Procedure:

  • Set the surface temperature of the cold plate to a non-noxious temperature (e.g., 4°C).

  • Place the rat on the cold plate and immediately start the timer.

  • Observe the animal for nocifensive behaviors such as lifting, shaking, or licking the paws.

  • Record the latency to the first clear sign of a pain response.

  • A cut-off time (e.g., 60 seconds) should be established to prevent tissue injury.

Protocol 5: Quantification of Cytokine mRNA Expression by Real-Time PCR

This protocol outlines the measurement of pro-inflammatory cytokine gene expression in spinal cord tissue.

Materials:

  • Spinal cord tissue (lumbar region)

  • RNA extraction kit

  • Reverse transcription kit

  • Real-time PCR system

  • SYBR Green or TaqMan probes for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • Primers specific for the target genes

Procedure:

  • At the end of the behavioral experiments, euthanize the animals and carefully dissect the lumbar region of the spinal cord.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Extract total RNA from the spinal cord tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based detection system.

  • Run the PCR reaction in a real-time PCR cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuropathic pain by targeting key inflammatory pathways. The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of 7-HF and similar compounds. Rigorous and standardized experimental design is crucial for obtaining reliable and translatable data that can inform future clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Improving 7-Hydroxyflavanone Solubility for Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 7-Hydroxyflavanone in aqueous buffers is a critical step for in vitro and in vivo studies. Due to its hydrophobic nature, this compound is practically insoluble in water, presenting a significant challenge for experimental design. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous buffers?

A1: this compound is poorly soluble in neutral aqueous buffers. While exact quantitative data in various buffers is limited, it is considered practically insoluble in water[1]. Its solubility is significantly influenced by pH, with increased solubility observed in basic conditions due to the deprotonation of the 7-hydroxyl group (pKa ≈ 7.28)[2][3]. For reference, its solubility in organic solvents like dimethyl sulfoxide (DMSO) is approximately 10 mg/mL[4].

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the hydrophobic compound dissolved in the aqueous medium. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the final DMSO concentration: While it's ideal to keep the DMSO concentration low (typically <0.5% for cell-based assays to avoid toxicity), a slight increase might be necessary. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the buffer, try a serial dilution. For example, dilute the stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final volume.

  • Incorporate a solubilizing agent: Consider using a co-solvent like ethanol or a complexation agent like cyclodextrin in your buffer.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment can significantly enhance the solubility of this compound. The 7-hydroxyl group has a pKa of approximately 7.28[2][3]. At a pH above this value, the hydroxyl group will be deprotonated, forming a more soluble phenolate ion. Therefore, using a buffer with a pH of 8.0 or higher will increase its aqueous solubility. However, it is crucial to consider the pH stability of this compound and the pH compatibility with your experimental system (e.g., cell culture).

Q4: What are cyclodextrins and how can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more soluble in water[4]. This technique can significantly increase the aqueous concentration of the flavonoid without using high concentrations of organic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is "crashing out" due to a rapid decrease in solvent polarity. The final concentration of this compound exceeds its solubility limit in the aqueous buffer with the given percentage of DMSO.1. Lower the final concentration of this compound.2. Perform a stepwise dilution.3. Slightly increase the final DMSO concentration (ensure it's within the tolerance of your experimental system).4. Pre-warm the aqueous buffer before adding the DMSO stock.
Cloudiness or precipitation in the buffer over time. The compound may be slowly precipitating out of the solution due to instability or reaching its thermodynamic solubility limit. The buffer may be contaminated.1. Prepare fresh solutions before each experiment.2. Filter the final solution through a 0.22 µm syringe filter.3. If using a solubilizing agent like cyclodextrin, ensure the correct molar ratio is used.4. Check the buffer for any signs of microbial contamination.
Inconsistent experimental results. Inaccurate concentration of this compound due to incomplete dissolution or precipitation. Degradation of the compound in the buffer.1. Visually inspect the solution for any particulate matter before use.2. Quantify the concentration of this compound in your final working solution using UV-Vis spectrophotometry or HPLC.3. Prepare fresh solutions for each experiment and protect them from light.
Cell toxicity observed at expected non-toxic concentrations. The final concentration of the co-solvent (e.g., DMSO, ethanol) is too high. The pH of the final solution is not optimal for the cells.1. Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.2. Ensure the final co-solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).3. Measure the pH of your final working solution and adjust if necessary.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of this compound under different conditions.

Solvent/Buffer System Temperature (°C) pH Solubility Reference
WaterNot SpecifiedNeutralInsoluble[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Applicable~ 10 mg/mL[4]
Phosphate Buffer with increasing concentrations of β-Cyclodextrin254.5Phase solubility diagram shows a linear increase in solubility with increasing β-CD concentration, indicating the formation of a soluble 1:1 complex.[4]
Aqueous solution with increasing concentrations of β-Cyclodextrin2512Formation of a stable 1:1 inclusion complex.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.

  • If complete dissolution is not achieved, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Improving this compound Solubility using Cyclodextrin Complexation (Phase Solubility Study)

Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.

Materials:

  • This compound powder

  • β-Cyclodextrin (or a modified cyclodextrin like HP-β-CD)

  • Aqueous buffer of desired pH (e.g., Phosphate Buffer, pH 4.5)

  • Thermostated shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials.

  • Place the vials in a thermostated shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant from each vial and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry (at the λmax of this compound) or HPLC.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

  • Analyze the shape of the diagram to determine the type of complex formed (e.g., AL type for a linear increase, indicating a 1:1 soluble complex)[5][6][7][8].

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Start: Poorly Soluble this compound cluster_methods Solubility Enhancement Methods cluster_process Experimental Process cluster_end End Result start This compound Powder cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent Select Method ph_adjust pH Adjustment (to pH > pKa) start->ph_adjust Select Method cyclodextrin Cyclodextrin Complexation (e.g., β-CD, HP-β-CD) start->cyclodextrin Select Method dissolve Dissolution in Aqueous Buffer cosolvent->dissolve ph_adjust->dissolve cyclodextrin->dissolve characterize Characterization (e.g., UV-Vis, HPLC) dissolve->characterize Quantify Concentration end Soluble this compound Solution for Experiments characterize->end

Caption: Workflow for enhancing the aqueous solubility of this compound.

Signaling Pathway of this compound

G cluster_cell Cellular Response to Oxidative Stress hf This compound erk ERK (Extracellular signal-regulated kinase) hf->erk p_erk p-ERK (Phosphorylated ERK) erk->p_erk Phosphorylation keap1_nrf2 Keap1-Nrf2 Complex (Inactive) p_erk->keap1_nrf2 Induces dissociation keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->keap1 keap1_nrf2->nrf2 are ARE (Antioxidant Response Element) nucleus->are Binds to ho1 HO-1 (Heme Oxygenase-1) Expression are->ho1 Initiates Transcription protection Cytoprotection (Antioxidant Response) ho1->protection

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

References

Stability of 7-Hydroxyflavanone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxyflavanone in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture, providing potential causes and solutions.

1. Issue: Inconsistent or No Biological Effect Observed

  • Potential Cause 1: Degradation of this compound in Cell Culture Media.

    • Solution: this compound, like many flavonoids, can be unstable in aqueous solutions, especially at physiological pH and temperature. It is recommended to perform a stability study under your specific experimental conditions. Prepare fresh working solutions of this compound for each experiment and minimize the time the compound is in the incubator. Consider preparing the compound in serum-free media initially to reduce potential enzymatic degradation and add serum just before treating the cells.

  • Potential Cause 2: Interaction with Serum Proteins.

    • Solution: Components of fetal bovine serum (FBS) can bind to this compound, potentially reducing its bioavailability and effective concentration.[1] If you suspect this is an issue, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. Alternatively, you can perform experiments in serum-free media for a short duration.

  • Potential Cause 3: Photodegradation.

    • Solution: Flavonoids can be sensitive to light. Protect your stock and working solutions from light by using amber tubes and wrapping plates in foil. Minimize the exposure of your cell culture plates to light after the addition of this compound.

2. Issue: Precipitate Formation in Media

  • Potential Cause 1: Poor Solubility.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.5%) to avoid cytotoxicity and precipitation.[2] Prepare a highly concentrated stock solution in an appropriate solvent like DMSO and then dilute it stepwise into your culture medium, vortexing or mixing gently between dilutions. Do not store diluted solutions in aqueous media for extended periods.

  • Potential Cause 2: Interaction with Media Components.

    • Solution: Some media components can interact with flavonoids leading to precipitation. If you observe precipitation, try a different type of cell culture medium. You can also try preparing the final dilution in a balanced salt solution (e.g., PBS) before adding it to the cells in complete media, ensuring rapid and even distribution.

3. Issue: High Background or Artifacts in Cell-Based Assays

  • Potential Cause 1: Interference with Assay Reagents.

    • Solution: Flavonoids have been reported to interfere with certain cell viability assays that use colorimetric or fluorometric readouts (e.g., MTT, Alamar Blue).[3] This is due to their intrinsic reducing properties. If you suspect interference, run a control with this compound in cell-free media to see if it directly reacts with your assay reagents. Consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a direct cell counting method like the trypan blue exclusion assay.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is typically supplied as a solid. Prepare a stock solution by dissolving it in an organic solvent such as DMSO or dimethyl formamide to a concentration of approximately 10 mg/ml.[2] Aliquot the stock solution into small, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q2: What is the stability of this compound in cell culture media?

A2: The stability of this compound in cell culture media can vary depending on the media composition, temperature, pH, and presence of serum. While specific data for this compound is limited, related flavonoids have shown degradation over time in culture conditions. It is highly recommended to assess the stability under your specific experimental setup. The following tables provide illustrative stability data based on typical flavonoid behavior.

Table 1: Stability of this compound (50 µM) in DMEM at 37°C

Time (hours)% Remaining (without FBS)% Remaining (with 10% FBS)
0100100
68575
127055
245030
4825<10

Table 2: Stability of this compound (50 µM) in RPMI-1640 at 37°C

Time (hours)% Remaining (without FBS)% Remaining (with 10% FBS)
0100100
68878
127560
245535
483015

Q3: How can I perform a stability study of this compound in my cell culture medium?

A3: You can perform a simple stability study using a UV-Vis spectrophotometer or HPLC. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Does this compound interact with serum albumin?

A4: Yes, flavonoids, including this compound, can bind to serum albumin.[4] This interaction can affect the compound's stability and bioavailability in cell culture.[1][4] The binding affinity can be influenced by the structure of the flavonoid.

Q5: What signaling pathways are known to be modulated by this compound?

A5: this compound has been shown to modulate several signaling pathways, including:

  • ERK/Nrf2/HO-1 Pathway: Involved in cellular protection against oxidative stress.[2]

  • MAPK/NF-κB Signaling Pathway: Plays a key role in inflammation.[2]

  • IL-17 and TNF Signaling Pathways: Pro-inflammatory cytokine pathways.

  • JAK-STAT Signaling Pathway: Involved in cytokine signaling and immune response.

Understanding these pathways can help in interpreting experimental results and troubleshooting unexpected outcomes.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using UV-Vis Spectrophotometry

This protocol provides a basic method to assess the stability of this compound in your specific cell culture medium over time.

  • Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in DMSO. From this, prepare a working solution of 50 µM this compound in your cell culture medium (e.g., DMEM or RPMI-1640) with and without 10% FBS.

  • Incubation: Aliquot the prepared solutions into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2) and at 4°C (as a control). Protect the tubes from light.

  • Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each condition.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in your medium by scanning a fresh sample from 200-400 nm.

    • Measure the absorbance of each aliquot at the determined λmax using a UV-Vis spectrophotometer. Use the corresponding cell culture medium as a blank.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the absorbance at time 0.

Protocol 2: Quantification of this compound in Cell Culture Media by HPLC

For more precise quantification, an HPLC method is recommended.

  • Sample Preparation: Prepare and incubate samples as described in Protocol 1. At each time point, collect an aliquot and stop any potential degradation by adding an equal volume of ice-cold acetonitrile and vortexing. Centrifuge to precipitate proteins and collect the supernatant.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.[5]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the λmax of this compound (e.g., 280 nm).[5]

  • Standard Curve: Prepare a standard curve of this compound in the corresponding cell culture medium/acetonitrile mixture at known concentrations.

  • Data Analysis: Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Prepare 50 µM Working Solution in Media (+/- FBS) prep_stock->prep_working incubate_37 Incubate at 37°C, 5% CO2 prep_working->incubate_37 incubate_4 Incubate at 4°C (Control) prep_working->incubate_4 collect_samples Collect Aliquots at 0, 6, 12, 24, 48h incubate_37->collect_samples incubate_4->collect_samples measure_uv Measure Absorbance (UV-Vis) collect_samples->measure_uv analyze_data Calculate % Remaining measure_uv->analyze_data

Caption: Workflow for assessing this compound stability.

signaling_pathways cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response hf This compound erk_nrf2 ERK/Nrf2/HO-1 hf->erk_nrf2 mapk_nfkb MAPK/NF-κB hf->mapk_nfkb jak_stat JAK-STAT hf->jak_stat il17_tnf IL-17 & TNF hf->il17_tnf antioxidant Antioxidant Response erk_nrf2->antioxidant anti_inflammatory Anti-inflammatory Response mapk_nfkb->anti_inflammatory immune_mod Immune Modulation jak_stat->immune_mod il17_tnf->anti_inflammatory

Caption: Signaling pathways modulated by this compound.

References

Overcoming low yield in 7-Hydroxyflavanone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 7-Hydroxyflavanone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound synthesis is low. What are the common critical steps I should investigate?

Low yield in flavanone synthesis is a common issue that can often be traced back to two primary stages: the initial chalcone synthesis and the subsequent cyclization reaction. The purity of the starting materials and intermediates is also crucial. An inefficient reaction at either stage will significantly impact the final product quantity.

Q2: I suspect the issue is in the first step, the chalcone synthesis. How can I improve the yield of the 2',4'-dihydroxychalcone intermediate?

The synthesis of the chalcone intermediate, typically via a Claisen-Schmidt condensation, is highly dependent on reaction time. Research has shown that extending the reaction time can dramatically increase the yield. For instance, in the synthesis of 2',4'-dihydroxy-4-methoxychalcone, increasing the reaction time from 24 to 48 hours raised the yield from 11.52% to an optimal 60.74%[1].

Troubleshooting Workflow: Chalcone Synthesis

G cluster_start Problem Diagnosis cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Chalcone Yield check_time Review Reaction Time start->check_time check_purity Verify Reactant Purity (e.g., 2,4-dihydroxyacetophenone) start->check_purity check_catalyst Check Base Catalyst (e.g., KOH concentration) start->check_catalyst solution_time Increase Reaction Time (e.g., from 24h to 48h) check_time->solution_time Time < Optimal? solution_purify Purify/Replace Starting Materials check_purity->solution_purify Impurity Detected? solution_catalyst Optimize Catalyst Concentration/Type check_catalyst->solution_catalyst Suboptimal?

Caption: Troubleshooting flowchart for low chalcone yield.

Q3: My chalcone intermediate is pure, but the cyclization to this compound gives a poor yield. What can I do?

The cyclization of 2'-hydroxychalcones into flavanones is an equilibrium-driven process that can be sensitive to the choice of catalyst and reaction conditions.

  • Catalyst Choice : An acid catalyst like sulfuric acid (H₂SO₄) in ethanol is commonly used for this intramolecular oxa-Michael addition[1]. The yield using this method can be significantly higher than previously reported methods, achieving up to 56.67%[1].

  • Side Reactions : Be aware that under certain conditions, particularly with oxidizing agents, the chalcone may cyclize into the flavone instead of the flavanone. For example, using Iodine (I₂) in DMSO promotes oxidative cyclization to 7-hydroxy-4'-methoxyflavone with yields as high as 88.31%[1].

  • Alternative Methods : Palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones offers a divergent route. By carefully selecting ligands and oxidants, you can selectively synthesize either flavones or flavanones from a common precursor[2].

Q4: Can you provide a comparison of different synthesis conditions and their resulting yields?

Yes. Optimizing reaction conditions is key to maximizing yield. The choice of catalyst, solvent, and additives can lead to vastly different outcomes.

Data on Synthesis Yields

Table 1: Comparison of Cyclization Methods for 7-hydroxy-4'-methoxyflavanone

Method/CatalystIntermediateYieldPurityReference
H₂SO₄ in Ethanol2',4'-dihydroxy-4-methoxychalcone56.67%Not Specified[1]
Previous Reported Method2',4'-dihydroxy-4-methoxychalcone18.97%22.62%[1]

Table 2: Optimization of Palladium-Catalyzed Synthesis of Flavanone (4a) from 2′-hydroxydihydrochalcone

EntryCatalyst (mol%)Additive (mol%)OxidantTime (h)Yield (%)Reference
1Pd(TFA)₂ (10)-O₂1531[2]
7Pd(TFA)₂ (10)5-nitro-1,10-phen (20)O₂482[2]
20Pd(TFA)₂ (10)-O₂4879[2]

Note: Entry 7 was optimized for flavone synthesis, demonstrating the selectivity of the reaction. Entry 20 was the optimized condition for flavanone synthesis.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4'-methoxyflavanone [1]

This protocol details the acid-catalyzed cyclization of a chalcone intermediate.

Synthesis Workflow: Flavanone from Chalcone

G chalcone 2',4'-dihydroxy-4- methoxychalcone (1 mmol) reflux Dissolve in Ethanol (50 mL) Add conc. H₂SO₄ (0.8 mL) Reflux for 24 hours chalcone->reflux workup Add cold distilled water Allow solid to form Filter reflux->workup purify Purify by preparative TLC (n-hexane:ethyl acetate 4:3) workup->purify product Final Product: 7-hydroxy-4'-methoxyflavanone purify->product

Caption: Experimental workflow for flavanone synthesis.

  • Reactant Preparation : Take 0.27 g (1 mmol) of 2',4'-dihydroxy-4-methoxychalcone and dissolve it in 50 mL of ethanol.

  • Acid Addition : Slowly add 0.8 mL of concentrated H₂SO₄ to the mixture.

  • Reaction : Reflux the mixture for 24 hours.

  • Precipitation : After the reaction, add cold distilled water and allow the mixture to stand until a solid product forms.

  • Isolation : Filter the solid product.

  • Purification : Purify the crude product using preparative Thin Layer Chromatography (TLC) with an eluent of n-hexane and ethyl acetate in a 4:3 ratio to obtain pure 7-hydroxy-4'-methoxyflavanone.

Protocol 2: Synthesis of 7-hydroxy-6-nitroflavone (Intermediate for amino-hydroxyflavones) [3]

This protocol describes the acid-catalyzed cyclization of a 1,3-diketone intermediate.

  • Reactant Preparation : A solution of 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (0.28 g, 0.93 mmol) is prepared in 10 mL of glacial acetic acid.

  • Acid Addition : Two drops of concentrated H₂SO₄ are added to the solution.

  • Reaction : The mixture is heated under reflux for 3 hours.

  • Precipitation : After cooling the reaction mixture to ambient temperature, 20 mL of water is added. The precipitate that forms is collected.

  • Isolation and Purification : The precipitate is collected by filtration, washed with water, dried, and then recrystallized from acetone. This affords compound 6 (7-hydroxy-6-nitroflavone) in 90% yield.

References

Refining purification methods for 7-Hydroxyflavanone from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Hydroxyflavanone from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a crude extract?

A1: The primary methods for purifying this compound and other flavonoids from crude extracts are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[1][2] Column chromatography is often used for initial large-scale purification, with adsorbents like silica gel, polyamide, or Sephadex LH-20 being common choices.[1][3] Recrystallization is a widely used technique to achieve high purity of the isolated compound.[4] HPLC is typically employed for final polishing to achieve very high purity or for analytical purposes to determine the purity of the fractions.[5]

Q2: How do I choose the right adsorbent for column chromatography of this compound?

A2: The choice of adsorbent depends on the polarity of this compound and the impurities present in the crude extract.

  • Silica Gel: This is a common choice for separating compounds of low to medium polarity.[1]

  • Polyamide: This is particularly effective for separating phenols and their derivatives, like flavonoids, due to the formation of hydrogen bonds between the polyamide's amide groups and the phenolic hydroxyl groups of the flavonoids.[3]

  • Sephadex LH-20: This is often used for the separation of flavonoids. The separation mechanism is a combination of adsorption and size-exclusion chromatography.[1][3]

Q3: Can this compound degrade during purification?

A3: Yes, flavonoids can be susceptible to degradation under certain conditions. For instance, prolonged heating during recrystallization or exposure to acidic or basic conditions can lead to degradation.[6][7] Some flavonoids may also be sensitive to light and air.[8] It has been noted that some compounds are unstable on silica gel, which is acidic.[8][9][10]

Troubleshooting Guides

Column Chromatography
ProblemPossible CausesSolutions
Low yield of this compound - Compound instability on silica gel: this compound may be degrading on the acidic silica gel.[8][9]- Improper solvent system: The chosen eluent may not be effectively desorbing the compound from the stationary phase.- Column overloading: Too much crude extract was loaded onto the column.- Test for stability: Run a 2D TLC to check for degradation on the silica plate.[10] If unstable, consider using a different adsorbent like polyamide or deactivated silica.[3][9]- Optimize the solvent system: Use TLC to find a solvent system that gives your compound an Rf value of approximately 0.2-0.4 for good separation.[9]- Reduce the load: Use an appropriate amount of crude extract for the size of your column.
Multiple spots on TLC after purification - Co-elution of impurities: Impurities with similar polarity to this compound may have eluted at the same time.- Compound degradation: The compound may have degraded during the chromatography process.- Try a different solvent system or adsorbent: A different mobile phase or stationary phase (e.g., polyamide) can alter the selectivity of the separation.[3]- Perform a second chromatographic step: Further purification using a different chromatographic technique (e.g., preparative TLC or HPLC) may be necessary.[11]
Streaking of bands on the column - Sample insolubility: The sample may not have been fully dissolved before loading.- Column packing issues: The column may not be packed uniformly, leading to channeling.- High concentration of the sample: A highly concentrated sample can lead to streaking.- Ensure complete dissolution: Dissolve the sample completely in a minimal amount of the initial mobile phase before loading.- Pack the column carefully: Ensure the adsorbent is packed uniformly without any air bubbles.- Dilute the sample: Load a more dilute solution of your crude extract.
Recrystallization
ProblemPossible CausesSolutions
This compound is "oiling out" instead of crystallizing - Low melting point of the compound or impurities: The melting point of the compound or a mixture with impurities is lower than the temperature of the solution.[12]- Solution is too supersaturated: Rapid cooling can lead to oiling out.[13]- Inappropriate solvent: The solvent may be too good of a solvent for the compound.- Adjust the solvent system: Add a small amount of a "soluble solvent" to the hot solution to prevent premature precipitation.[12] Alternatively, try a different solvent or a mixed solvent system.[14]- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[15]- Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to induce crystallization.[16]
No crystals are forming - Solution is not saturated: Not enough solute is present for crystals to form.- Inhibition of nucleation: The presence of soluble impurities can sometimes inhibit crystal formation.- Evaporate some of the solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.- Cool to a lower temperature: Place the flask in an ice bath or refrigerator to decrease the solubility of the compound.
Low recovery of purified this compound - Too much solvent was used: The compound remains dissolved in the mother liquor.- Premature crystallization during hot filtration: The compound crystallized on the filter paper.- Washing with a solvent in which the compound is too soluble. - Use the minimum amount of hot solvent required to dissolve the compound.[17]- Preheat the funnel and filter paper before hot filtration to prevent premature crystallization.- Wash the collected crystals with a small amount of ice-cold solvent.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CausesSolutions
Broad or tailing peaks - Column degradation: The stationary phase has degraded.- Mobile phase issues: Incorrect pH or buffer concentration.[5]- Column overloading. - Use a guard column to protect the analytical column.- Optimize the mobile phase: Adjust the pH and buffer concentration to ensure sharp peaks.[18][19]- Inject a smaller sample volume or a more dilute sample.
Ghost peaks (peaks appearing in blank runs) - Carryover from previous injections. - Contaminated mobile phase. - Wash the injector and column thoroughly between runs.- Use high-purity solvents and freshly prepared mobile phases. [20]
Poor resolution between peaks - Inappropriate mobile phase composition: The solvent strength is not optimal for separation.- Incorrect column choice. - Optimize the mobile phase: Adjust the solvent ratio or try different organic modifiers (e.g., acetonitrile vs. methanol) to improve selectivity.[21]- Select a column with a different stationary phase that may offer better separation for your compounds.

Experimental Protocols

Column Chromatography (Silica Gel)
  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude extract to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[1] Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample to the top of the silica gel using a pipette.[22]

    • Alternatively, for samples not readily soluble in the mobile phase, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[22]

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis:

    • Spot the collected fractions on a TLC plate to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Recrystallization (Single Solvent)
  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[17] Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[17]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals completely to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) - Analytical
  • Mobile Phase Preparation:

    • Prepare the mobile phase using HPLC-grade solvents (e.g., acetonitrile and water with a modifier like formic acid or acetic acid to improve peak shape).[21]

    • Degas the mobile phase to remove dissolved gases that can cause bubbles in the system.

  • System Setup:

    • Equilibrate the HPLC column (e.g., a C18 reversed-phase column) with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Analysis:

    • Inject the sample onto the column.

    • Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution method.

    • Detect the compound using a UV detector at a wavelength where this compound has strong absorbance.

Visualizations

experimental_workflow crude_extract Crude Extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection impure_fractions Impure Fractions fraction_collection->impure_fractions Discard or re-purify pure_fractions Combined Pure Fractions fraction_collection->pure_fractions evaporation1 Evaporation recrystallization Recrystallization evaporation1->recrystallization pure_fractions->evaporation1 filtration Filtration & Drying recrystallization->filtration hplc_analysis Purity Check (Analytical HPLC) filtration->hplc_analysis final_product Purified This compound hplc_analysis->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? start->no_crystals oiling_out->no_crystals No slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes concentrate Evaporate Some Solvent no_crystals->concentrate Yes add_cosolvent Add More 'Soluble' Co-solvent slow_cooling->add_cosolvent change_solvent Try a Different Solvent System add_cosolvent->change_solvent seed_crystal Add a Seed Crystal concentrate->seed_crystal scratch_flask Scratch Inner Surface of Flask seed_crystal->scratch_flask lower_temp Cool to a Lower Temperature scratch_flask->lower_temp

Caption: Decision tree for troubleshooting recrystallization problems.

References

How to prevent degradation of 7-Hydroxyflavanone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 7-Hydroxyflavanone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring flavonoid known for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible results in research and for ensuring the efficacy and safety of potential therapeutic agents. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that cause this compound to degrade?

A2: Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and unfavorable pH conditions, particularly alkaline environments.[4][5][6] These factors can trigger oxidation and hydrolysis, leading to the breakdown of the flavanone structure.[7][8]

Q3: How should I store solid (powder) this compound?

A3: Solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) in a cool, dark, and dry place.[9] For long-term storage, refrigeration (<+8°C) is recommended to minimize thermal degradation.[9][10]

Q4: What is the best way to store this compound in solution?

A4: For solutions, it is critical to minimize exposure to air and light. Use a non-reactive solvent and store aliquots in tightly sealed vials with an inert gas headspace (e.g., nitrogen or argon). Store these solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change, often to a yellowish or brownish hue, is a common visual indicator of degradation. This is likely due to oxidation or other chemical transformations. It is strongly recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with experiments.

Q6: Can I still use this compound if I suspect it has degraded?

A6: It is not advisable. Using a degraded compound can lead to inaccurate and unreliable experimental results, including a perceived loss of biological activity. The degradation products themselves could also have unintended biological effects. Always use a compound of known purity for your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the this compound stock solution.1. Prepare a fresh stock solution from solid material that has been stored correctly. 2. Perform a purity check on the old stock solution using HPLC or LC-MS. 3. Aliquot new stock solutions into single-use volumes to prevent contamination and degradation from repeated handling.
Precipitate forms in a frozen solution upon thawing The compound's solubility limit was exceeded at low temperatures, or the solvent has partially evaporated.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If it does not redissolve, consider preparing a new, less concentrated stock solution. 3. Ensure vials are sealed tightly to prevent solvent evaporation.
Rapid loss of activity in cell culture media Flavonoids can be unstable in neutral or slightly alkaline pH of typical cell culture media.1. Prepare the working solution immediately before adding it to the cell culture. 2. Minimize the time the compound spends in the media before the experiment begins. 3. Consider conducting a time-course experiment to determine the compound's stability under your specific assay conditions.
Summary of Recommended Storage Conditions
Form Temperature Atmosphere Light Condition Duration
Solid (Powder) < 8°C (Refrigerated)[9][10]Normal (in sealed vial)Dark (Amber vial)[9]Long-term
In Solution (e.g., DMSO, Ethanol) -20°C to -80°CInert Gas (Nitrogen/Argon)Dark (Amber vial)Long-term (months)
In Aqueous Buffer 2-8°CInert Gas (Nitrogen/Argon)Dark (Amber vial)Short-term (days)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile, as recommended by ICH guidelines.[11][12][13]

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[12]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[12] Flavonoids are often highly sensitive to alkaline conditions.[14]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.[5]

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.[11]

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC, monitoring for the appearance of new peaks (degradation products) and the decrease in the area of the parent this compound peak.

Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Visualizations

Logical Flow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results Observed B Is the this compound source reliable? A->B C Check Purity of Solid (e.g., via HPLC, NMR) B->C No D How was the stock solution stored? B->D Yes K Purchase from a reputable supplier. C->K E Stored at RT or 4°C? D->E F Stored at -20°C/-80°C? E->F No G High probability of degradation. Prepare fresh stock. E->G Yes H Was it aliquoted or subject to freeze-thaw cycles? F->H Yes J Solution is likely stable. Investigate other experimental variables. F->J No, Stored Properly I Repeated freeze-thaw can cause degradation. Use new aliquot. H->I Freeze-Thaw Cycles H->J Single-Use Aliquot

Caption: Troubleshooting decision tree for stability issues.

Potential Degradation Pathway of this compound

G cluster_main Degradation Conditions A This compound B Chalcone Intermediate A->B Alkaline pH (Ring Opening) C Phenolic Acid Products (e.g., Resorcinol derivatives, Benzoic acid derivatives) A->C Oxidation (O₂, Light, Heat) (Ring Cleavage) B->C Further Degradation

Caption: Conceptual oxidative and hydrolytic degradation pathway.

Experimental Workflow for Stability Testing

G A Prepare this compound Stock Solution B Aliquot into 5 Stress Groups: Acid, Base, Oxidative, Thermal, Photolytic A->B D Prepare Control (Unstressed Sample) A->D C Incubate Under Specific Stress Conditions B->C E Neutralize/Dilute Samples After Incubation Period C->E F Analyze All Samples by HPLC D->F E->F G Compare Chromatograms: - Decrease in Parent Peak - Appearance of New Peaks F->G H Calculate % Degradation and Assess Stability Profile G->H

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Isolating 7-Hydroxyflavanone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 7-Hydroxyflavanone metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, separation, and purification of this compound metabolites.

Problem IDIssuePotential CausesRecommended Solutions
EXT-01 Low Yield of Metabolites - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Degradation of metabolites during extraction. - Incomplete cell lysis (for microbial cultures).- Optimize Solvent System: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). For glycosylated metabolites, higher polarity solvents are generally more effective. - Adjust Extraction Parameters: Increase extraction time and consider gentle heating. However, be cautious as some metabolites can be heat-labile.[1] - Use Milder Extraction Techniques: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency at lower temperatures.[2][3] - Ensure Thorough Cell Disruption: For microbial sources, use methods like sonication or enzymatic lysis to ensure complete release of intracellular metabolites.
HPLC-01 Poor Resolution / Peak Tailing - Inappropriate HPLC column. - Mobile phase composition is not optimal. - Presence of secondary interactions between analytes and the stationary phase. - Column overloading.- Column Selection: Use a high-resolution column, such as a C18 column with a smaller particle size. - Mobile Phase Optimization: Adjust the pH of the mobile phase to control the ionization of phenolic hydroxyl groups, which can reduce tailing. Adding a small amount of acid (e.g., formic acid or acetic acid) is a common practice.[4] - Reduce Secondary Interactions: Add a competitive agent like triethylamine (TEA) to the mobile phase to block active sites on the silica support. - Sample Dilution: Dilute the sample to avoid overloading the column.
HPLC-02 Co-elution of Metabolites - Structural similarity of metabolites (e.g., isomers). - Inadequate separation power of the HPLC method.- Gradient Elution: Employ a shallow gradient elution program to improve the separation of closely related compounds. - Change Stationary Phase: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities. - Two-Dimensional HPLC (2D-HPLC): For highly complex mixtures, consider using 2D-HPLC for enhanced separation.
PUR-01 Difficulty in Isolating Pure Compounds - Presence of numerous structurally related metabolites. - Low abundance of the target metabolite.- Preparative HPLC: Utilize preparative HPLC for the final purification step. - Orthogonal Separation Techniques: Combine different separation techniques based on different principles, such as liquid-liquid chromatography followed by preparative HPLC. - Recrystallization: If the isolated metabolite is a solid, recrystallization can be an effective final purification step.
STB-01 Metabolite Degradation - Exposure to light, oxygen, or high temperatures. - Instability at certain pH values.- Protect from Light and Air: Conduct experiments under amber light or in foil-wrapped containers and consider using degassed solvents.[5] - Control Temperature: Perform extraction and purification at low temperatures. - Buffer the Sample: Maintain the pH of the sample within a stable range using an appropriate buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of this compound metabolites I can expect to find?

A1: this compound undergoes extensive metabolism, particularly by microorganisms, leading to a variety of phase I and phase II metabolites. Common modifications include hydroxylation, O-methylation, sulfation, and glycosylation.[6] You can expect to find metabolites such as dihydroxyflavanones, methoxy-hydroxyflavanones, flavanone sulfates, and flavanone glucosides.

Q2: Which extraction method is best for isolating this compound metabolites?

A2: The choice of extraction method depends on the source of the metabolites and their polarity. For microbial cultures, initial extraction of the culture broth and mycelium with a solvent like ethyl acetate or methanol is common. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and reduce the use of solvents.[2][3] It is advisable to optimize the extraction parameters, including solvent composition, temperature, and time, for your specific sample.

Q3: How can I identify the structure of the isolated metabolites?

A3: Structure elucidation of isolated metabolites typically requires a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) is essential for determining the detailed chemical structure, including the position of substituents.

Q4: My chromatogram shows many overlapping peaks. What can I do to improve separation?

A4: Overlapping peaks are a common challenge due to the structural similarity of flavonoid metabolites. To improve separation, you can:

  • Optimize the HPLC method: Adjust the mobile phase gradient, temperature, and flow rate.

  • Try a different column: A column with a different stationary phase may offer better selectivity.

  • Use a higher resolution system: Ultra-high-performance liquid chromatography (UHPLC) systems can provide significantly better resolution than traditional HPLC.

Q5: Are there any specific storage conditions recommended for this compound metabolites?

A5: Yes, flavonoids can be susceptible to degradation. It is recommended to store isolated metabolites and extracts at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Experimental Protocols

General Protocol for Extraction of Microbial Metabolites of this compound
  • Culture Preparation: Grow the microorganism in a suitable liquid medium. Introduce this compound to the culture during the appropriate growth phase.

  • Harvesting: After the desired incubation period, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Mycelium Extraction: Homogenize the mycelium and extract it with methanol or acetone.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel, followed by preparative HPLC for final purification of individual metabolites.

Quantitative Data

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction MethodSolventTemperature (°C)Time (min)Typical Yield (%)Reference
Maceration70% Ethanol2514405-10[2]
Soxhlet ExtractionEthanol783608-15[2]
Ultrasound-Assisted Extraction (UAE)60% Ethanol503012-20[7]
Microwave-Assisted Extraction (MAE)50% Methanol801515-25[3]

Note: Yields are highly dependent on the plant material and the specific flavonoid.

Visualizations

Signaling Pathway: Microbial Metabolism of this compound

The following diagram illustrates the common metabolic transformations of this compound by microorganisms.

Microbial_Metabolism_7HF cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Dihydroxyflavanones Dihydroxyflavanones This compound->Dihydroxyflavanones Hydroxylation Methoxy-hydroxyflavanones Methoxy-hydroxyflavanones This compound->Methoxy-hydroxyflavanones O-methylation Flavanone-7-sulfate Flavanone-7-sulfate This compound->Flavanone-7-sulfate Sulfation Flavanone-7-glucoside Flavanone-7-glucoside This compound->Flavanone-7-glucoside Glycosylation

Caption: Microbial metabolic pathways of this compound.

Experimental Workflow: Isolation of this compound Metabolites

This workflow outlines the general steps for isolating metabolites from a microbial culture.

Isolation_Workflow start Microbial Culture + this compound extraction Solvent Extraction (Broth & Mycelium) start->extraction concentration Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_metabolites Pure Metabolites prep_hplc->pure_metabolites analysis Structure Elucidation (NMR, MS) pure_metabolites->analysis

Caption: General workflow for isolating microbial metabolites.

References

Technical Support Center: Enhancing 7-Hydroxyflavanone Microbial Bioconversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial bioconversion of 7-Hydroxyflavanone.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial bioconversion of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My microbial culture is growing well, but I am observing very low or no conversion of this compound to the desired product. What are the possible reasons and how can I troubleshoot this?

  • Answer: Several factors can contribute to low product yield despite good microbial growth. Consider the following:

    • Inappropriate Microbial Strain: The selected microbial strain may lack the specific enzymatic machinery required for the desired biotransformation. For instance, Aspergillus niger 13/5 is known to be highly efficient in converting this compound to 7-hydroxyflavone with a 98% yield, while other strains might produce different products or have lower conversion rates.[1][2][3][4] It is crucial to select a strain reported to catalyze the specific reaction of interest.

    • Sub-optimal Culture Conditions: Temperature, pH, and aeration are critical for enzyme activity. Ensure these parameters are optimized for your specific microbial strain. Most fungal biotransformations of flavonoids are carried out at temperatures between 25-28°C.

    • Substrate Toxicity: High concentrations of this compound might be toxic to the microorganisms, inhibiting their metabolic activity. Try a dose-response experiment by adding varying concentrations of the substrate to determine the optimal, non-toxic level.

    • Incorrect Timing of Substrate Addition: The timing of substrate introduction into the culture is crucial. Adding the substrate during the exponential growth phase, when the microbial population and enzymatic activity are at their peak, often leads to better results.

    • Product Degradation: The desired product might be unstable under the culture conditions or could be further metabolized by the microorganism. For example, with Aspergillus ochraceus 456, prolonged biotransformation time led to the degradation of both the substrate and the product.[1] Monitor the reaction over time to identify the point of maximum product accumulation and harvest the culture accordingly.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing the formation of multiple unexpected products in my bioconversion experiment. How can I identify these byproducts and control the reaction to favor my desired product?

  • Answer: The formation of multiple byproducts is common in microbial biotransformation due to the presence of various enzymes.

    • Metabolic Diversity of the Microorganism: Microorganisms possess a wide array of enzymes that can modify the substrate in different ways, such as hydroxylation, O-methylation, reduction of the carbonyl group, and dehydrogenation.[1][5][6] For instance, Penicillium chermesinum 113 converts this compound into both 7-methoxyflavanone and 3′,4′-dihydroxy-7-methoxyflavanone.[1]

    • Identification of Byproducts: Use analytical techniques like HPLC, LC-MS, and NMR to separate and identify the chemical structures of the byproducts.

    • Reaction Optimization to Enhance Selectivity:

      • Medium Composition: Modifying the components of the culture medium can influence the expression of specific enzymes.

      • Inducers/Inhibitors: The addition of specific inducers or inhibitors can modulate enzymatic activities to favor the desired reaction pathway.

      • Strain Engineering: For more advanced control, consider genetic engineering of the microbial strain to knock out genes responsible for byproduct formation or to overexpress the gene encoding the desired enzyme.

Issue 3: Substrate Precipitation

  • Question: this compound has low aqueous solubility and is precipitating in my culture medium. How can I improve its bioavailability for the microorganisms?

  • Answer: The poor water solubility of flavonoids is a common challenge.[1]

    • Use of a Co-solvent: Dissolve the this compound in a small amount of a water-miscible, biocompatible organic solvent like ethanol or DMSO before adding it to the culture medium. However, be mindful of the potential toxicity of the solvent to the microorganism and keep its final concentration low (typically <1% v/v).

    • Adsorbent Resins: The use of adsorbent resins in the culture broth can act as a carrier for the substrate, slowly releasing it into the medium and thus maintaining a low, non-toxic, and bioavailable concentration.

    • Cyclodextrins: These molecules can form inclusion complexes with flavonoids, increasing their solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to biotransform this compound?

A1: Several fungal strains have been successfully used for the biotransformation of this compound. These primarily belong to the genera Aspergillus, Penicillium, Cunninghamella, Mortierella, Beauveria, Chaetomium, Mucor, and Rhizopus.[1][5][7] Specific strains like Aspergillus niger KB, Aspergillus niger 13/5, Aspergillus ochraceus 456, and Penicillium chermesinum 113 have been well-documented.[1][5]

Q2: What are the common biotransformation reactions observed for this compound?

A2: The most common reactions include O-methylation, hydroxylation (at various positions of the A and B rings), reduction of the carbonyl group at C-4, and dehydrogenation between C-2 and C-3 to form the corresponding flavone.[1][5][6] Other observed reactions are sulfation and glycosylation.[7]

Q3: How can I extract and purify the biotransformed products from the culture?

A3: A common method involves solvent extraction of the culture broth and mycelium with a solvent like ethyl acetate. The extracted compounds can then be separated and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[2]

Q4: What are the typical yields for the microbial bioconversion of this compound?

A4: The yields are highly dependent on the microbial strain and the specific product. For example, the conversion of this compound to 7-hydroxyflavone by Aspergillus niger 13/5 can reach up to 98%.[1][3][4] The reduction to 7-hydroxyflavan-4-ol by Aspergillus niger KB has been reported at a 74% yield.[1] However, yields for other products, such as those from hydroxylation or methylation, can be lower, ranging from 12% to 24%.[1]

Quantitative Data Summary

Table 1: Microbial Bioconversion Products of this compound and Their Yields.

MicroorganismProductReaction TypeYield (%)Incubation Time (days)Reference
Aspergillus niger 13/57-HydroxyflavoneDehydrogenation989[1][3][4]
Aspergillus niger KB7-Hydroxyflavan-4-olCarbonyl Reduction749[1]
Penicillium chermesinum 1137-MethoxyflavanoneO-methylation246[1]
Penicillium chermesinum 1133′,4′-Dihydroxy-7-methoxyflavanoneO-methylation & Hydroxylation196[1]
Aspergillus ochraceus 4565,7-Dihydroxyflavan-4-olHydroxylation & Carbonyl Reduction123[1]

Experimental Protocols

Protocol 1: General Procedure for Microbial Bioconversion of this compound

  • Microorganism and Culture Medium:

    • Select a suitable microbial strain (e.g., Aspergillus niger 13/5).

    • Prepare a suitable liquid medium (e.g., Sabouraud dextrose broth).

    • Sterilize the medium by autoclaving.

  • Inoculation and Pre-culture:

    • Inoculate the sterile medium with spores or mycelia of the selected microorganism.

    • Incubate the culture at 25-28°C on a rotary shaker (e.g., 150 rpm) for 48-72 hours to obtain a pre-culture with actively growing biomass.

  • Biotransformation:

    • Prepare a stock solution of this compound by dissolving it in a minimal amount of a suitable solvent (e.g., ethanol or THF).

    • Add the substrate solution to the microbial culture. The final concentration of the substrate in the medium should be optimized (e.g., 0.1 g/L).

    • Continue the incubation under the same conditions for a specified period (e.g., 3 to 9 days).[1]

  • Monitoring the Reaction:

    • Periodically withdraw small aliquots of the culture.

    • Extract the samples with ethyl acetate.

    • Analyze the extracts by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the substrate and the formation of the product.

  • Extraction and Purification:

    • After the desired incubation time, harvest the entire culture.

    • Separate the mycelium from the culture broth by filtration.

    • Extract both the mycelium and the broth with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the resulting residue using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Structure Elucidation:

    • Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their chemical structure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_bioconversion Biotransformation cluster_analysis Analysis & Purification Strain Select Microbial Strain Medium Prepare & Sterilize Culture Medium Inoculate Inoculate Medium Preculture Incubate (Pre-culture) Inoculate->Preculture AddSubstrate Add this compound Preculture->AddSubstrate Incubate Incubate (Biotransformation) AddSubstrate->Incubate Extract Extract Products Incubate->Extract Purify Purify (Chromatography) Extract->Purify Analyze Characterize (NMR, MS) Purify->Analyze

Caption: Experimental workflow for the microbial bioconversion of this compound.

Troubleshooting_Logic Start Low/No Product Yield CheckGrowth Is Microbial Growth Normal? Start->CheckGrowth CheckStrain Verify Strain Suitability CheckGrowth->CheckStrain Yes OptimizeConditions Optimize Culture Conditions (pH, Temp) CheckGrowth->OptimizeConditions No CheckToxicity Test for Substrate Toxicity CheckStrain->CheckToxicity SolutionFound Improved Yield OptimizeConditions->SolutionFound CheckTiming Optimize Substrate Addition Time CheckToxicity->CheckTiming CheckDegradation Monitor for Product Degradation CheckTiming->CheckDegradation CheckDegradation->SolutionFound Degradation Degradation Degradation->SolutionFound Signaling_Pathway cluster_microbe Microbial Cell cluster_enzymes Enzymatic Reactions Substrate This compound Dehydrogenase Dehydrogenase Substrate->Dehydrogenase Reductase Carbonyl Reductase Substrate->Reductase Methyltransferase O-Methyltransferase Substrate->Methyltransferase Hydroxylase Hydroxylase Substrate->Hydroxylase Product1 7-Hydroxyflavone Dehydrogenase->Product1 Product2 7-Hydroxyflavan-4-ol Reductase->Product2 Product3 7-Methoxyflavanone Methyltransferase->Product3 Product4 Hydroxylated Derivatives Hydroxylase->Product4

References

Technical Support Center: Enhancing the Antioxidant Activity of 7-Hydroxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when aiming to increase the antioxidant activity of 7-Hydroxyflavanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the antioxidant activity of this compound?

A1: The two main strategies are chemical synthesis and microbial transformation. Chemical synthesis allows for the precise addition of functional groups known to enhance antioxidant potential, such as extra hydroxyl groups.[1][2] Microbial transformation utilizes microorganisms, like fungi from the Aspergillus genus, to introduce modifications such as hydroxylation, O-methylation, or dehydrogenation, which can lead to derivatives with significantly higher antioxidant properties.[3]

Q2: Which structural modifications are most effective for boosting antioxidant activity?

A2: Structure-activity relationship (SAR) studies consistently show that the number and position of hydroxyl (-OH) groups are critical. The most effective modifications for flavonoids include:

  • Introducing a catechol group (ortho-dihydroxy) on the B-ring : Adding hydroxyl groups at the C3' and C4' positions is a key determinant for high antioxidant capacity.[4][5]

  • Hydroxylation of the A-ring : The presence of hydroxyl groups at the C5 and C7 positions is beneficial for antioxidant activity.[6]

  • A double bond between C2 and C3 in the C-ring : This feature, combined with a 3-hydroxyl group, enhances activity, particularly when the B-ring's contribution is smaller.[4][5]

Q3: How does this compound exert its antioxidant effects within cells?

A3: Beyond direct radical scavenging, this compound protects cells from oxidative stress through specific signaling pathways. It has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[7][8] This leads to the production of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Q4: My derivative shows high activity in a chemical assay (e.g., DPPH) but performs poorly in a cellular assay. Why?

A4: This is a common issue that highlights the difference between chemical potency and biological efficacy. A cellular antioxidant activity (CAA) assay is more biologically relevant as it accounts for factors like cell uptake, membrane binding, and metabolism.[9] Poor cellular performance, despite high chemical antioxidant activity, can be due to low bioavailability or the inability of the compound to reach intracellular targets.

Troubleshooting Guide: Synthesis and Modification

Problem Potential Cause Suggested Solution
Low yield during synthetic cyclization of chalcone to flavanone. Inefficient cyclization reaction conditions.Ensure the use of an appropriate base catalyst like sodium acetate. The synthesis of 7-hydroxy-3',4'-dimethoxyflavone was successfully achieved through oxidative cyclization of the corresponding chalcone using an I2 catalyst in DMSO.[1]
Microbial transformation fails to produce the desired hydroxylated derivative. The chosen microbial strain lacks the necessary enzymatic machinery.Screen different strains known for flavonoid transformation, such as Aspergillus niger or Penicillium chermesinum.[3] Optimize culture conditions (pH, temperature, incubation time) for the selected strain to improve enzymatic activity.
The synthesized derivative has poor water solubility, complicating biological assays. The core flavonoid structure is highly lipophilic.Consider synthesizing glycoside derivatives. Glycosylation can improve water solubility and bioavailability.[6] Alternatively, for in vitro assays, use a co-solvent like DMSO, ensuring the final concentration does not affect cell viability.[2]
Difficulty in purifying the final derivative from reaction byproducts. Similar polarity between the product and impurities.Employ column chromatography with a carefully selected solvent gradient. For 5,7-dihydroxyflavanone derivatives, a single column chromatography step was sufficient for purification after synthesis and deprotection.[2]

Troubleshooting Guide: Antioxidant Activity Assays

Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible results in the DPPH assay. Interference from solvents or pigments. The reaction may not have reached its endpoint.The DPPH-HPLC method can eliminate interference by separating the radical peak from other extract components.[10] Ensure you are measuring at a consistent time point where the reaction has stabilized; kinetics can vary between different derivatives.[11]
Conflicting antioxidant rankings between different assays (e.g., ABTS vs. FRAP). Assays are based on different chemical mechanisms.This is expected. Assays can be based on Hydrogen Atom Transfer (HAT) like ORAC, or Single Electron Transfer (SET) like FRAP.[12] Mixed-mode assays like DPPH and ABTS involve both mechanisms.[12] To get a comprehensive profile, it is recommended to use a minimum of three different assays that cover various mechanisms.[13]
Cellular Antioxidant Activity (CAA) assay shows high cytotoxicity. The compound concentration is too high, or the derivative itself is toxic to the cell line used.Perform a dose-response cytotoxicity test (e.g., MTS or MTT assay) for each derivative to determine the non-toxic concentration range before conducting the CAA assay.[2]

Data Summary

Table 1: Impact of Microbial Transformation on the Antioxidant Activity of this compound.

CompoundModification from this compound (1)Antioxidant Activity (IC₅₀ in μg/mL)Fold Increase in Activity vs. (1)Reference
(1) this compound -26.60-[3]
(2) 7-Methoxyflavanone O-methylation at C7>100Activity Decreased[3]
(3) 3',4'-Dihydroxy-7-methoxyflavanone O-methylation at C7, Hydroxylation at C3' & C4'6.70~4.0x[3]
(4) 7-Hydroxyflavan-4-ol Carbonyl group reduction17.10~1.6x[3]
(5) 5-Hydroxy-7-methoxyflavan-4-ol O-methylation at C7, Carbonyl reduction, Hydroxylation at C511.20~2.4x[3]
(6) 7-Hydroxyflavone Dehydrogenation at C2-C316.50~1.6x[3]
Data sourced from a study on microbial transformation of this compound, where antioxidant activity was measured by the DPPH method.[3]

Visualizations

G cluster_plan Phase 1: Strategy & Synthesis cluster_test Phase 2: Activity Assessment cluster_eval Phase 3: Evaluation start Define Target Modification (e.g., B-ring hydroxylation) strategy Select Strategy start->strategy chem Chemical Synthesis (e.g., Chalcone Cyclization) strategy->chem Precise Control bio Biotransformation (e.g., Microbial Culture) strategy->bio Novel Derivatives purify Purification & Characterization (Chromatography, NMR, MS) chem->purify bio->purify chemical_assay In Vitro Chemical Assays (DPPH, ABTS, FRAP) purify->chemical_assay cellular_assay Cell-Based Assays (CAA, ROS measurement) chemical_assay->cellular_assay If promising mechanism Mechanism of Action (e.g., Western Blot for Nrf2) cellular_assay->mechanism If active evaluate Compare Activity to Parent Compound (Analyze SAR) mechanism->evaluate finish Lead Derivative Identified evaluate->finish

Caption: Workflow for developing this compound derivatives with enhanced antioxidant activity.

ext_stim Oxidative Stress (e.g., Nicotine) erk ERK ext_stim->erk hf7 This compound hf7->erk Activates keap1_nrf2 Keap1-Nrf2 Complex erk->keap1_nrf2 Inhibits Keap1 nrf2 Nrf2 erk->nrf2 Phosphorylates & Stabilizes are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds ho1 HO-1 Gene are->ho1 Promotes Transcription ho1_protein HO-1 Protein ho1->ho1_protein Translation response Cellular Protection & Antioxidant Response ho1_protein->response start Inconsistent Antioxidant Assay Results q1 Are results inconsistent within a single assay type (e.g., multiple DPPH runs)? start->q1 ans1_yes Check Assay Parameters: - Reagent stability (e.g., DPPH) - Reaction kinetics/timing - Solvent effects - Pipetting accuracy q1->ans1_yes Yes q2 Do different assay types (e.g., DPPH vs. FRAP) give conflicting rankings? q1->q2 No ans1_yes->q2 ans2_yes This is normal. Assays measure different mechanisms (HAT vs. SET). Report results from multiple assays to build a complete antioxidant profile. q2->ans2_yes Yes q3 Is chemical assay activity high, but cellular assay activity low? q2->q3 No ans2_yes->q3 ans3_yes Investigate Bioavailability: - Assess cell permeability - Check for cytotoxicity - Consider metabolic inactivation of the compound by cells. q3->ans3_yes Yes end_node Refined Experimental Plan q3->end_node No ans3_yes->end_node

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 7-Hydroxyflavanone and 7,8-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of 7-Hydroxyflavanone and 7,8-dihydroxyflavone, supported by experimental data, detailed protocols, and mechanistic insights.

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their wide range of pharmacological activities, including potent anti-inflammatory effects. Among them, this compound (7-HF) and its ortho-dihydroxylated analog, 7,8-dihydroxyflavone (7,8-DHF), have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This guide offers a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential.

At a Glance: Key Efficacy Data

Experimental evidence, primarily from studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, demonstrates that both 7-HF and 7,8-DHF can effectively suppress key inflammatory mediators. However, 7,8-DHF generally exhibits greater potency.

CompoundTarget MediatorCell LineIC50 / InhibitionReference
This compound iNOS (mRNA)RAW264.7> 100 µM[1]
COX-2 (mRNA)RAW264.771.9 µM[1]
TNF-α (mRNA)RAW264.793.3 µM[2]
IL-6 (mRNA)RAW264.799.3 µM[2]
COX-2 (enzyme)in vitro27 µg/mL[3]
5-LOX (enzyme)in vitro33 µg/mL[3]
7,8-Dihydroxyflavone iNOS (mRNA)RAW264.737.5 µM[1]
COX-2 (mRNA)RAW264.733.0 µM[1]
TNF-α (mRNA)RAW264.725.5 µM[2]
IL-6 (mRNA)RAW264.720.2 µM[2]

Table 1: Comparative Inhibitory Activity of this compound and 7,8-Dihydroxyflavone. This table summarizes the half-maximal inhibitory concentrations (IC50) or percentage of inhibition for key inflammatory markers.

Mechanistic Insights: Signaling Pathways

Both flavonoids exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

7,8-Dihydroxyflavone has been extensively shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit[4]. Furthermore, 7,8-DHF effectively suppresses the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)[4]. This dual inhibition leads to a significant reduction in the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activation MAPKKs MAPKKs TLR4->MAPKKs Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Release NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK p38_nuc p-p38 p38->p38_nuc JNK_nuc p-JNK JNK->JNK_nuc ERK_nuc p-ERK ERK->ERK_nuc DHF 7,8-DHF DHF->IKK Inhibition DHF->MAPKKs Inhibition ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFκB_nuc->ProInflammatory_Genes p38_nuc->ProInflammatory_Genes JNK_nuc->ProInflammatory_Genes ERK_nuc->ProInflammatory_Genes

Figure 1: Anti-inflammatory mechanism of 7,8-DHF.

This compound also demonstrates inhibitory effects on the NF-κB pathway, leading to decreased expression of inflammatory mediators like COX-2, TNF-α, IL-6, and IL-1β[5]. While its impact on the MAPK pathway is less characterized than that of 7,8-DHF, it is known to inhibit COX-2 and 5-lipoxygenase (5-LOX) directly[3][5].

An important distinction for 7,8-dihydroxyflavone is its well-established role as a selective agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF)[4]. This activity is primarily associated with its neuroprotective effects but may also contribute to its anti-inflammatory properties in certain contexts, particularly in the central nervous system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and 7,8-dihydroxyflavone.

LPS-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is a cornerstone for screening anti-inflammatory compounds.

G cluster_workflow Experimental Workflow A 1. Seed RAW264.7 cells (e.g., 1.5 x 10^5 cells/well in a 24-well plate) B 2. Pre-treat with 7-HF or 7,8-DHF (various concentrations) for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours B->C D 4. Collect supernatant for analysis (NO, PGE2, Cytokines) C->D E 5. Lyse cells for analysis (mRNA, Protein expression) C->E

Figure 2: Workflow for in vitro anti-inflammatory assay.
  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for approximately 80-90% confluency at the time of the experiment.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or 7,8-dihydroxyflavone for 1 to 2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (typically at a final concentration of 1 µg/mL) to the cell culture medium.

  • Incubation: Cells are incubated for a specified period, commonly 24 hours, to allow for the production of inflammatory mediators.

  • Sample Collection: The cell culture supernatant is collected for the quantification of secreted inflammatory mediators. The cells are lysed to extract RNA or protein for gene and protein expression analysis.

Quantification of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance of the resulting azo dye is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) ELISAs: The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. These assays typically involve the use of specific antibodies to capture and detect the target cytokine, with a colorimetric or fluorometric readout.

Analysis of Gene and Protein Expression
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cell lysates and reverse-transcribed into complementary DNA (cDNA). The expression levels of genes encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 are quantified by qRT-PCR using gene-specific primers.

  • Western Blot Analysis: Cell lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies specific for proteins of interest (e.g., iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK). After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and 7,8-dihydroxyflavone demonstrate significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The available data strongly suggests that 7,8-dihydroxyflavone is the more potent of the two , exhibiting lower IC50 values for the inhibition of several inflammatory markers. This enhanced activity is likely attributable to the presence of the ortho-dihydroxy group on the A-ring.

The well-defined mechanisms of action, particularly the dual inhibition of the NF-κB and MAPK pathways by 7,8-DHF, make it a compelling candidate for further investigation in inflammatory and neuroinflammatory conditions. The additional activity of 7,8-DHF as a TrkB agonist provides a further avenue for its therapeutic application, especially in diseases with a neuroinflammatory component. While this compound is less potent, its demonstrated anti-inflammatory effects warrant further exploration, potentially as a lead compound for the synthesis of more active derivatives.

This comparative guide provides a foundation for researchers to make informed decisions in the selection and investigation of these flavonoids for the development of novel anti-inflammatory drugs. Further in vivo studies are necessary to fully elucidate their therapeutic potential and safety profiles.

References

A Comparative Analysis of the Antioxidant Potential of 7-Hydroxyflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of two flavonoids, 7-Hydroxyflavanone and Quercetin. By examining their performance in key antioxidant assays and delving into their underlying molecular mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and Quercetin have been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the reported IC50 values for both compounds. It is important to note that variations in experimental conditions can influence IC50 values. For Quercetin, a range of values has been reported in the literature, reflecting this variability.

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH5.5486 ± 0.81[1][2]
Quercetin DPPH19.17[3]
DPPH0.74[3]
DPPH15.899[4]
ABTS--
Ascorbic Acid (Standard) DPPH9.53[3]

Experimental Protocols

Accurate and reproducible experimental design is paramount in assessing antioxidant potential. Below are detailed methodologies for the DPPH and ABTS assays, commonly employed for evaluating flavonoids.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound, Quercetin)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and a standard antioxidant in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add a specific volume of the sample or standard solution to a 96-well plate or cuvette.

    • Add the DPPH solution to each well or cuvette to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test compounds (this compound, Quercetin)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.

  • Assay Protocol:

    • Add a small volume of the sample or standard solution to a 96-well plate or cuvette.

    • Add the ABTS•+ working solution to each well or cuvette.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and Quercetin are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

This compound: The ERK/Nrf2/HO-1 Pathway

This compound has been shown to exert its protective effects against oxidative stress through the activation of the Extracellular signal-regulated kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.

G ROS Oxidative Stress (e.g., ROS) ERK ERK (Extracellular signal-regulated kinase) ROS->ERK activates HF7 This compound HF7->ERK activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 phosphorylates Nrf2, leading to dissociation Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 promotes transcription of Antioxidant_Response Cellular Antioxidant Response & Protection HO1->Antioxidant_Response mediates

Caption: this compound activates the ERK/Nrf2/HO-1 signaling pathway.

Quercetin: A Multi-pathway Modulator

Quercetin's antioxidant activity is more complex, involving multiple signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 pathways. By activating these pathways, Quercetin enhances the cellular defense against oxidative stress.

G Oxidative_Stress Oxidative Stress p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK activates Quercetin Quercetin Quercetin->p38_MAPK activates Nrf2_Keap1 Nrf2-Keap1 Complex Quercetin->Nrf2_Keap1 promotes Nrf2 dissociation p38_MAPK->Nrf2_Keap1 can influence Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes induces expression of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Quercetin modulates p38 MAPK and Nrf2 signaling pathways.

Conclusion

Both this compound and Quercetin demonstrate significant antioxidant potential. While direct comparative data is limited, available IC50 values suggest that both compounds are potent radical scavengers. Their mechanisms of action, however, appear to diverge, with this compound primarily acting through the ERK/Nrf2/HO-1 pathway and Quercetin exhibiting a broader influence on multiple pathways, including p38 MAPK and Nrf2. This distinction in their molecular targets may have implications for their therapeutic applications and warrants further investigation. Researchers are encouraged to consider these differences when selecting a flavonoid for their specific research focus, whether it be in the development of novel therapeutics for oxidative stress-related diseases or in the fundamental study of antioxidant signaling pathways.

References

Efficacy of 7-Hydroxyflavanone compared to other flavanones in cancer therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, flavonoids have emerged as a promising class of natural compounds with potent anti-cancer properties. Among them, 7-Hydroxyflavanone (7-HF) has garnered significant attention for its therapeutic potential. This guide provides a comprehensive comparison of the efficacy of this compound against other notable flavanones in cancer therapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Flavanones Across Cancer Cell Lines

The cytotoxic effects of this compound and other flavanones have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The tables below summarize the IC50 values of this compound and its counterparts, highlighting their differential activities.

FlavanoneCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)86.88[1]
7,3',4'-TrihydroxyflavanoneMCF-7 (Breast)79.15[1]
7,8,3'-TrihydroxyflavanoneMCF-7 (Breast)106.58[1]
FlavanoneCancer Cell LineIC50 (µM)Reference
7,8-Dihydroxyflavone HUH-7 (Hepatocarcinoma)177.6[2]
7,8-Dihydroxyflavone U937 (Leukemia)70[2]
7,8-Dihydroxyflavone B16F10 (Melanoma)9.04[2]
Naringenin A431 (Epidermoid Carcinoma)>500[3]
Hesperetin C6 (Glioma)~28 (24h), ~21 (48h)[4]
Liquiritigenin MDA-MB-231 (Breast)>100[5][6]
Liquiritigenin BT549 (Breast)>100[5]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, such as incubation time and assay methods.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Flavanones exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

This compound and its hydroxylated derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated by the modulation of the Bcl-2 family of proteins, which includes pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and the activation of caspases, a family of proteases that execute apoptosis. For instance, 7,8-Dihydroxyflavone, a closely related compound, has been demonstrated to increase the Bax/Bcl-2 ratio and activate caspase-3 in human hepatocarcinoma cells, leading to apoptotic cell death[2][7].

Cell Cycle Arrest

Several flavonoids, including flavanones, can interfere with the cell cycle progression in cancer cells, preventing their proliferation. Studies have shown that certain hydroxyflavones can induce cell cycle arrest at the G2/M or S phases in different cancer cell lines. While specific data for this compound's effect on the cell cycle is limited in the direct comparative context, the general activity of related flavonoids suggests this as a likely mechanism of its anti-proliferative action.

Signaling Pathways Modulated by Flavanones

The anti-cancer effects of flavanones are underpinned by their ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling network that is often hyperactivated in cancer, promoting cell growth and survival. Several flavonoids have been shown to inhibit this pathway, thereby exerting their anti-cancer effects.

Below is a diagram illustrating the general mechanism of flavonoid-induced apoptosis and a more specific representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for many flavonoids.

flavonoid_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Flavanone Flavanone PI3K PI3K Flavanone->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (via phosphorylation) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis caption General Signaling Pathway for Flavanone-Induced Apoptosis

Caption: General Signaling Pathway for Flavanone-Induced Apoptosis.

experimental_workflow cluster_assays Efficacy Evaluation cluster_data Data Analysis start Cancer Cell Culture treatment Treatment with Flavanones (e.g., this compound) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_rate Quantification of Apoptotic Cells apoptosis->apoptosis_rate cell_dist Cell Cycle Distribution cell_cycle->cell_dist protein_exp Protein Expression Levels western_blot->protein_exp

Caption: Experimental Workflow for Evaluating Flavanone Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in the evaluation of flavanone efficacy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the flavanones (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with the flavanones as described for the cell viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Preparation and Treatment: Culture and treat cells with the desired flavanone concentrations.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins.

Conclusion

This compound demonstrates significant anti-cancer potential, comparable to and in some cases potentially exceeding that of other flavanones. Its efficacy is attributed to the induction of apoptosis and modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR axis. The provided data and protocols offer a solid foundation for further research into the therapeutic applications of this compound and other flavanones in oncology. Direct comparative studies under standardized conditions are warranted to definitively establish a hierarchical efficacy among these promising natural compounds.

References

Cross-Validation of 7-Hydroxyflavanone's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 7-Hydroxyflavanone (7-HF) in various cancer cell lines. We present a cross-validation of its performance against other well-known flavonoids, apigenin and quercetin, supported by experimental data from multiple studies. This document is intended to serve as a resource for researchers investigating the potential of flavonoids as therapeutic agents.

Data Presentation: Comparative Efficacy of Flavonoids

The following tables summarize the cytotoxic effects of this compound and its alternatives, apigenin and quercetin, on the human breast adenocarcinoma cell line (MDA-MB-231) and the human cervical cancer cell line (HeLa). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Comparative IC50 Values in MDA-MB-231 Cells

CompoundIC50 (µg/mL)IC50 (µM)Citation
This compound3.8616.2[1]
ApigeninNot explicitly available; significant viability reduction at higher concentrations.Not applicable[2][3]
QuercetinData not available in the reviewed literature for direct comparison.Data not available

Table 2: Comparative IC50 Values in HeLa Cells

CompoundIC50 (µg/mL)IC50 (µM)Citation
This compound22.5694.7[1]
ApigeninData not available in the reviewed literature for direct comparison.Data not available
Quercetin~30.2 - 37.8100 - 125[2][4][5][6][7][8]

Note: Direct comparison of IC50 values should be approached with caution as the data is compiled from different studies that may have variations in experimental protocols.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoids (e.g., 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of flavonoids for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the expression of apoptosis-related proteins (Bax, Bcl-2) and signaling proteins (e.g., phosphorylated ERK).

  • Cell Lysis: After treatment with flavonoids, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathways and Molecular Mechanisms

This compound and its alternatives exert their effects through the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Regulation: The Bax/Bcl-2 Balance

A critical determinant of a cell's susceptibility to apoptosis is the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis. Studies have shown that flavonoids like quercetin can increase the Bax/Bcl-2 ratio in cancer cells.[9][10]

Flavonoids This compound & Alternatives Bcl2 Bcl-2 (Anti-apoptotic) Flavonoids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Flavonoids->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Flavonoids can induce apoptosis by altering the Bax/Bcl-2 ratio.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. In many cancers, this pathway is hyperactivated. Flavonoids like apigenin and quercetin have been shown to inhibit the phosphorylation of ERK, thereby downregulating this pro-survival pathway.[2][11]

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Flavonoids This compound & Alternatives Flavonoids->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by flavonoids.

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound's effects in different cell lines.

cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Line Culture (e.g., MDA-MB-231, HeLa) Treatment Treatment with 7-HF & Alternatives Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Comparison Comparative Analysis IC50->Comparison Apoptosis_Quantification->Comparison Protein_Expression->Comparison

Caption: Experimental workflow for comparative analysis of flavonoids.

Conclusion

This guide provides a comparative overview of the in vitro effects of this compound and the alternative flavonoids, apigenin and quercetin, on cancer cell lines. The presented data suggests that this compound exhibits potent cytotoxic effects, particularly in the MDA-MB-231 breast cancer cell line. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret their own cross-validation studies. It is important to note that the lack of direct head-to-head comparative studies necessitates careful interpretation of the compiled data. Future research should focus on direct comparisons of these flavonoids in a wider range of cell lines to fully elucidate their relative therapeutic potential.

References

A Comparative Guide: 7-Hydroxyflavanone and Hesperetin in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of 7-Hydroxyflavanone and Hesperetin, two flavonoids with therapeutic potential in neurodegenerative diseases. Drawing upon available experimental data, this document outlines their mechanisms of action, efficacy in various disease models, and the signaling pathways they modulate. While direct comparative studies are limited, this guide synthesizes existing research to offer valuable insights for future investigations.

Overview of Neuroprotective Mechanisms

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress. Both this compound and Hesperetin have demonstrated potential in mitigating these pathological processes through their antioxidant and anti-inflammatory properties.

This compound , and its extensively studied analogue 7,8-dihydroxyflavone (7,8-DHF) , primarily exert neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through the Tropomyosin receptor kinase B (TrkB) receptor.[1][2][3] This activation is crucial for neuronal survival, synaptic plasticity, and memory.[1][3] Furthermore, evidence suggests that 7,8-DHF possesses antioxidant properties independent of TrkB activation, contributing to its neuroprotective capacity.[4]

Hesperetin , a flavanone abundant in citrus fruits, has been widely investigated for its potent antioxidant and anti-inflammatory activities.[5][6] It effectively scavenges reactive oxygen species (ROS), reduces lipid peroxidation, and enhances the endogenous antioxidant defense system.[5] Hesperetin also mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[5]

Comparative Efficacy in Neurodegenerative Models

This section summarizes the experimental evidence for the efficacy of this compound (represented by 7,8-DHF) and Hesperetin in preclinical models of Alzheimer's and Parkinson's disease.

Table 1: Comparison in Alzheimer's Disease Models
Feature7,8-Dihydroxyflavone (as a proxy for this compound)Hesperetin
In Vitro Model Protects primary cortical neurons from Aβ-induced toxicity.[1]Protects cultured cortical cells against Aβ-induced neuronal damage.
In Vivo Model Prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease.[1]Improves recognition memory and reduces oxidative stress in a rat model of Alzheimer's disease.[6]
Mechanism Activates TrkB signaling, mimics BDNF effects.[1][2][3]Reduces oxidative stress and neuroinflammation.[5]
Table 2: Comparison in Parkinson's Disease Models
Feature7,8-Dihydroxyflavone (as a proxy for this compound)Hesperetin
In Vitro Model Protects PC12 cells against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity through its antioxidant activity.[7]Shows neuroprotective effects in cellular models of Parkinson's disease.
In Vivo Model Prevents the degeneration of dopaminergic neurons in MPP+-treated monkeys.[1][2]Demonstrates neuroprotective effects in animal models of Parkinson's disease.[5]
Mechanism Mimics BDNF and exerts neurotrophic actions.[1][2]Mitigates oxidative stress and neuroinflammation.[5]

Modulation of Key Signaling Pathways

The neuroprotective effects of these flavonoids are mediated by their interaction with critical intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

  • This compound: 7-methoxyflavanone, a related compound, has been shown to activate the Nrf2/NQO-1 pathway, suggesting a similar potential for this compound.[8]

  • Hesperetin: Hesperetin has been reported to modulate the Nrf2 signaling pathway, contributing to its antioxidant effects.[5]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes including inflammation and apoptosis.

  • 7,8-Dihydroxyflavone: Suppresses the phosphorylation of MAPKs in lipopolysaccharide (LPS)-stimulated microglial cells, thereby reducing neuroinflammation.[9]

  • Hesperetin: Inhibits the phosphorylation of MAPKs in activated microglia, leading to a decrease in the production of inflammatory mediators.

Below are diagrams illustrating the modulation of these pathways.

Nrf2_Pathway cluster_hesperetin Hesperetin cluster_7HF This compound (inferred) Hesperetin Hesperetin Nrf2 Nrf2 Hesperetin->Nrf2 activates HF This compound HF->Nrf2 activates (inferred) Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes promotes transcription of MAPK_Pathway cluster_compounds Compounds Compound 7,8-DHF / Hesperetin MAPK MAPK (p38, ERK, JNK) Compound->MAPK inhibits phosphorylation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->MAPK NFkB NF-κB MAPK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Experimental_Workflow cluster_invitro In Vitro Models cluster_assays Assays cluster_endpoints Endpoints Neuronal_Cells Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) MTT MTT Assay (Cell Viability) Neuronal_Cells->MTT Western_Blot Western Blot (Signaling Proteins) Neuronal_Cells->Western_Blot Microglial_Cells Microglial Cells (e.g., BV-2) Griess Griess Assay (Nitric Oxide) Microglial_Cells->Griess ELISA ELISA (Cytokines) Microglial_Cells->ELISA Microglial_Cells->Western_Blot Neuroprotection Neuroprotection MTT->Neuroprotection Antioxidant Antioxidant Effects MTT->Antioxidant Anti_inflammation Anti-inflammation Griess->Anti_inflammation ELISA->Anti_inflammation Mechanism Mechanism of Action Western_Blot->Mechanism

References

A Comparative Analysis of Synthetic vs. Naturally Sourced 7-Hydroxyflavanone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Naturally Sourced 7-Hydroxyflavanone

This compound, a flavonoid with notable anti-inflammatory, antioxidant, and anticancer properties, is a subject of growing interest in the scientific community. This guide provides a comprehensive comparative analysis of this compound derived from synthetic routes versus extraction from natural sources. We will delve into a comparison of their key characteristics, present detailed experimental protocols for their production and isolation, and visualize the key signaling pathways influenced by this bioactive compound.

Data Presentation: A Head-to-Head Comparison

The choice between synthetic and naturally sourced this compound often depends on the specific requirements of a research study, including the need for high purity, large quantities, or the presence of other potentially synergistic compounds. The following table summarizes the key comparative aspects:

FeatureSynthetic this compoundNaturally Sourced this compound
Purity High purity achievable (≥98%) through controlled reactions and purification.[1] Free from complex plant matrix contaminants.Purity can vary depending on the extraction and purification methods. May contain other related flavonoids and plant metabolites.
Yield Generally higher and more predictable yields compared to natural extraction. A reported synthesis of a similar compound, 7-hydroxy-4'-methoxyflavanone, achieved a yield of 56.67%.[2]Yield is often low and variable, depending on the plant source, geographical location, and harvest time. For instance, 200g of celery yields only 20-140mg of the flavone apigenin.[2]
Cost-Effectiveness Potentially more cost-effective for large-scale production due to defined processes and scalability.Can be expensive due to the labor-intensive processes of cultivation, harvesting, extraction, and purification.
Stereochemistry Typically produces a racemic mixture (equal amounts of both enantiomers).Often exists in a specific stereoisomeric form, which may have different biological activities.
Bioavailability Potentially more predictable bioavailability due to defined purity. However, the absence of other natural compounds might affect absorption.The presence of other phytochemicals in natural extracts may enhance bioavailability and produce synergistic effects.
Regulatory Well-characterized and consistent, which can be advantageous for regulatory submissions.The complex and variable composition of natural extracts can pose challenges for standardization and regulatory approval.
Contaminants Potential for contamination with reagents, solvents, and by-products from the synthesis process.Potential for contamination with pesticides, herbicides, and heavy metals from the environment.

Experimental Protocols: Synthesis and Extraction Methodologies

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results in research. Below are representative methodologies for the chemical synthesis and natural extraction of this compound.

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the Claisen-Schmidt condensation to form a chalcone, followed by an intramolecular cyclization. The following is a representative two-step procedure for a similar compound, 7-hydroxy-4'-methoxyflavanone, which can be adapted for this compound.[2]

Step 1: Synthesis of 2',4'-Dihydroxychalcone (Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone and benzaldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2',4'-dihydroxychalcone.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve the purified 2',4'-dihydroxychalcone in a suitable solvent, such as ethanol.

  • Acid Catalysis: Add a strong acid catalyst, like concentrated sulfuric acid (H₂SO₄), to the solution.[2]

  • Reflux: Heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash it with water, and dry it. Further purification can be achieved by column chromatography on silica gel or preparative TLC to obtain pure this compound.[2]

Natural Sourcing Protocol: Extraction of this compound from Avicennia officinalis

7-Hydroxyflavone has been successfully isolated from the leaves of Avicennia officinalis.[3] The following is a general procedure for the extraction and isolation of flavonoids from plant materials, which can be specifically applied to obtain this compound.

  • Plant Material Preparation:

    • Collect fresh leaves of Avicennia officinalis.

    • Wash the leaves thoroughly with water to remove any dirt and debris.

    • Air-dry the leaves in the shade to prevent the degradation of phytochemicals.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) in a large container at room temperature for a period of 24 to 72 hours with occasional stirring.

    • Soxhlet Extraction: For a more efficient extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., ethanol) for several hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman filter paper to remove the plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

  • Purification:

    • Solvent-Solvent Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The flavonoid-rich fraction will remain in the aqueous layer. Subsequently, partition the aqueous layer with a solvent of intermediate polarity like ethyl acetate to extract the flavonoids.

    • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Collect the fractions and monitor them by TLC.

    • Preparative HPLC: For final purification, the fractions containing this compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

Caption: ERK/Nrf2/HO-1 signaling pathway activated by this compound.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus 7_Hydroxyflavanone 7_Hydroxyflavanone MAPK MAPK (p38, JNK, ERK) 7_Hydroxyflavanone->MAPK Inhibits IKK IKK 7_Hydroxyflavanone->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK Stimulus->IKK NFkB_nu NF-κB (p50/p65) MAPK->NFkB_nu Activates (via other factors) IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB_cyto NF-κB (p50/p65) NFkB_cyto->IkB_NFkB NFkB_cyto->NFkB_nu Translocation IkB_NFkB->NFkB_cyto Release Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_nu->Inflammatory_Genes

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Experimental Workflows

The following diagrams provide a visual representation of the key steps involved in the synthesis and natural extraction of this compound.

Synthesis_Workflow cluster_synthesis Synthetic Production of this compound Start Starting Materials: 2',4'-dihydroxyacetophenone & Benzaldehyde Step1 Claisen-Schmidt Condensation (Base Catalyst) Start->Step1 Intermediate 2',4'-Dihydroxychalcone Step1->Intermediate Step2 Intramolecular Cyclization (Acid Catalyst) Intermediate->Step2 Crude Crude This compound Step2->Crude Purification Purification: Column Chromatography or Prep. TLC Crude->Purification Final Pure Synthetic This compound Purification->Final

Caption: Workflow for the chemical synthesis of this compound.

Extraction_Workflow cluster_extraction Natural Extraction of this compound Start Plant Material (e.g., Avicennia officinalis leaves) Step1 Drying and Grinding Start->Step1 Step2 Extraction (Maceration or Soxhlet) Step1->Step2 Crude_Extract Crude Plant Extract Step2->Crude_Extract Step3 Solvent-Solvent Partitioning Crude_Extract->Step3 Fraction Flavonoid-rich Fraction Step3->Fraction Step4 Purification: Column Chromatography & Prep. HPLC Fraction->Step4 Final Pure Natural This compound Step4->Final

Caption: Workflow for the extraction of this compound from natural sources.

Conclusion

The decision to use synthetic or naturally sourced this compound depends on the specific aims of the research. For studies requiring high purity, large quantities, and a well-defined chemical entity, synthetic this compound is the superior choice. Conversely, for research exploring the synergistic effects of multiple phytochemicals or for applications where a "natural" label is important, extracts containing this compound may be more appropriate. This guide provides the foundational information for researchers to make an informed decision based on their experimental needs and objectives.

References

7-Hydroxyflavanone vs. Apigenin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, both 7-Hydroxyflavanone and Apigenin have garnered significant attention for their potential health benefits, particularly their antioxidant properties. This guide provides a detailed comparison of the antioxidant potency of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Quantitative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingIC50: 5.5486 ± 0.81 µg/mL[1]
Apigenin DPPH Radical ScavengingIC50: 8.5 µM[2]
ABTS Radical ScavengingIC50: 344 µg/mL[3]
FRAP (Ferric Reducing Antioxidant Power)133.26 ± 9.17 (at 1 mg/mL)[3]
ORAC (Oxygen Radical Absorbance Capacity)High capacity[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental protocols.

Structural Basis of Antioxidant Activity

The antioxidant potential of flavonoids is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups. Apigenin (4′,5,7-trihydroxyflavone) possesses three hydroxyl groups, which are key to its potent free radical scavenging and metal-chelating activities. In contrast, this compound has only one hydroxyl group. This structural difference is a critical determinant of their respective antioxidant capacities. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity.

Mechanisms of Antioxidant Action

Apigenin exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Apigenin can directly donate a hydrogen atom from its hydroxyl groups to neutralize free radicals, such as reactive oxygen species (ROS).[4]

  • Metal Ion Chelation: By chelating transition metal ions like iron and copper, apigenin can prevent them from participating in the Fenton reaction, a major source of ROS.[4]

  • Modulation of Signaling Pathways: Apigenin is known to modulate key signaling pathways involved in the cellular antioxidant response. A primary example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]

The antioxidant mechanism of this compound is less extensively studied but is presumed to primarily involve direct radical scavenging through its single hydroxyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: Various concentrations of the test compound (this compound or Apigenin) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added.

  • Incubation: The reaction is incubated for a set time at room temperature.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation and IC50 Determination: The calculations for percentage inhibition and IC50 are performed similarly to the DPPH assay.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by apigenin and a general workflow for assessing antioxidant activity.

Apigenin_Nrf2_Pathway Apigenin Apigenin Keap1 Keap1 Apigenin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Apigenin-mediated activation of the Nrf2 signaling pathway.

Antioxidant_Assay_Workflow Start Start: Select Antioxidant Compounds Assay_Selection Choose In Vitro Assay (e.g., DPPH, ABTS, FRAP) Start->Assay_Selection Prepare_Reagents Prepare Reagents & Test Compound Solutions Assay_Selection->Prepare_Reagents Perform_Assay Perform Assay: Mix Reagents & Compound Prepare_Reagents->Perform_Assay Incubate Incubate under Controlled Conditions Perform_Assay->Incubate Measure_Absorbance Measure Absorbance/ Fluorescence Incubate->Measure_Absorbance Data_Analysis Calculate % Inhibition & Determine IC50 Measure_Absorbance->Data_Analysis Conclusion Compare Potency & Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

Based on the available data and fundamental principles of flavonoid structure-activity relationships, Apigenin is likely a more potent antioxidant than this compound . The presence of three hydroxyl groups in Apigenin, compared to the single hydroxyl group in this compound, provides it with a greater capacity for free radical scavenging and metal chelation. Furthermore, Apigenin's ability to modulate protective cellular signaling pathways, such as the Nrf2 pathway, contributes to its overall superior antioxidant profile.

References

Evaluating the Selectivity of 7-Hydroxyflavanone for CYP1A1 Over CYP1A2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxyflavanone's inhibitory selectivity for Cytochrome P450 1A1 (CYP1A1) over Cytochrome P450 1A2 (CYP1A2). The following sections present quantitative data, detailed experimental protocols, and visualizations to support an objective evaluation of this compound's performance against other flavonoid alternatives.

Data Presentation: Inhibitory Activity of Flavonoids on CYP1A1 and CYP1A2

The inhibitory potential of this compound and other selected flavonoids was evaluated against human CYP1A1 and CYP1A2 enzymes. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a substance needed to inhibit a given biological process by half, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCYP1A1 IC50 (µM)CYP1A2 IC50 (µM)Selectivity (CYP1A2 IC50 / CYP1A1 IC50)
This compound < 0.1 [1]< 0.3 [1]~6-fold for CYP1A1 [1]
Flavone0.14[1][2]0.066[1][2]0.47
3-Hydroxyflavone< 0.1[1]< 0.3[1]Not specified
5-Hydroxyflavone< 0.1[1]< 0.3[1]Higher selectivity for CYP1A2[2]
3,5,7-Trihydroxyflavone (Galangin)Not specifiedKi = 0.008[1]5-fold selectivity for CYP1A2[1]

Note: Some studies have indicated a 4 to 8-fold greater selectivity of this compound in its inhibition of CYP1A1 over CYP1A2[2]. For CYP1A1, 7-hydroxyflavone demonstrated a competitive mode of inhibition with a Ki value of 0.015 µM[1].

Experimental Protocols

The following protocols outline the methodologies used to determine the inhibitory activity of flavonoids on CYP1A1 and CYP1A2.

CYP1A1 and CYP1A2 Inhibition Assay using Methoxyresorufin-O-demethylase (MROD) Activity

This assay measures the inhibition of the O-demethylation of methoxyresorufin, a fluorescent substrate, by CYP1A1 and CYP1A2.

Materials:

  • cDNA-expressed human CYP1A1 and CYP1A2 enzymes

  • 7-Methoxyresorufin (Substrate)

  • NADPH generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • This compound and other test compounds

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 7.4), the cDNA-expressed human CYP1A1 or CYP1A2 enzyme, and the test compound (e.g., this compound) at various concentrations.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 5 minutes).

  • The enzymatic reaction is initiated by adding the NADPH generating system and 7-methoxyresorufin to each well.

  • The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • The formation of the fluorescent product, resorufin, is measured using a fluorescence plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control containing no inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CYP1A Inhibition Assay using Human Liver Microsomes (HLMs) and Phenacetin

This method assesses the inhibition of CYP1A activity by measuring the metabolism of phenacetin, a CYP1A2 substrate, in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Phenacetin (Substrate)

  • NADPH

  • Tris-HCl buffer (pH 7.4) containing CaCl2 and NaCl

  • This compound and other test compounds

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, the test inhibitor at various concentrations, and HLMs (e.g., at a final concentration of 0.2 mg/mL)[3].

  • The mixture is pre-warmed at 37°C for 3 minutes[3].

  • The reaction is initiated by the addition of NADPH (final concentration of 1 mM) and phenacetin (final concentration of 50 µM)[3].

  • The reaction is incubated at 37°C for 30 minutes[3].

  • The reaction is terminated by adding an equal volume of cold acetonitrile.

  • The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • The formation of the metabolite (acetaminophen) is quantified using a validated LC-MS/MS method.

  • IC50 values are calculated as described in the previous protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the inhibitory interaction.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme CYP1A1 or CYP1A2 Enzyme Incubation Incubate at 37°C Enzyme->Incubation Inhibitor This compound Inhibitor->Incubation Substrate Substrate (e.g., Methoxyresorufin) Substrate->Incubation NADPH NADPH Generating System NADPH->Incubation Measurement Measure Product Formation (Fluorescence or LC-MS/MS) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for determining CYP1A1/1A2 inhibition.

Signaling_Pathway CYP1A1 CYP1A1 Metabolite Metabolite CYP1A1->Metabolite CYP1A2 CYP1A2 CYP1A2->Metabolite Substrate Substrate Substrate->CYP1A1 Metabolism Substrate->CYP1A2 Metabolism Inhibitor This compound Inhibitor->CYP1A1 Inhibition (Stronger) Inhibitor->CYP1A2 Inhibition (Weaker)

Caption: Inhibition of CYP1A1 and CYP1A2 by this compound.

References

7-Hydroxyflavanone: A Comparative Analysis of In Silico and In Vitro Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxyflavanone, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse biological activities.[1] This guide provides an objective comparison of its performance in computational (in silico) models versus experimental (in vitro) assays, supported by experimental data and detailed protocols. This analysis aims to offer a comprehensive overview for researchers exploring its therapeutic potential.

I. In Vitro Biological Activities

In vitro studies have demonstrated that this compound possesses a range of biological effects, including anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC₅₀ ValueReference
MDA-MB-231Breast Cancer3.86 ± 0.35 µg/mL[2][3]
MCF-7Breast Cancer86.88 µM[4]
HeLaCervical Cancer22.56 ± 0.21 µg/mL[2][3]

These studies indicate a dose-dependent anti-tumor effect, with notable potency against the MDA-MB-231 breast cancer cell line.[3]

Antioxidant and Anti-inflammatory Activity

This compound exhibits significant antioxidant and anti-inflammatory capabilities. Its antioxidant activity is often measured by its ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). In anti-inflammatory assays, its efficacy is demonstrated by the inhibition of key inflammatory mediators.

ActivityAssay/ModelIC₅₀ / EffectReference
AntioxidantDPPH Radical Scavenging5.5486 ± 0.81 µg/mL[2]
Anti-inflammatoryLPS-activated RAW264.7 cellsDose-dependent reduction of NO, PGE₂, TNF-α, IL-6[5]

The compound's ability to reduce the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells highlights its potential as an anti-inflammatory agent.[5]

Enzyme Inhibition

This compound has been shown to inhibit several enzymes implicated in disease pathways.

Enzyme TargetIC₅₀ ValueReference
Pyruvate Kinase M2 (PKM2)2.12 µM[6]
Cyclooxygenase-2 (COX-2)27 µg/mL[6]
5-Lipoxygenase (5-LOX)33 µg/mL[6]

II. In Silico Performance: Molecular Docking

In silico molecular docking studies predict the binding affinity of a ligand (like this compound) to a protein target. A lower binding energy suggests a more stable and favorable interaction. These computational predictions often correlate with in vitro findings.

Protein TargetBiological RoleBinding Energy / ScoreInteracting ResiduesReference
Bcl-2 Anti-apoptotic protein (Cancer)-6.3 kcal/molThreonine55, Alanine59, Phenylalanine63, Glutamine58[2][3]
Survivin Apoptosis inhibitor (Cancer)-7.9LYS'15, ARG'18, VAL'89, GLN'92, PHE'93, LEU'96[4]

The strong predicted binding of this compound to the anti-apoptotic protein Bcl-2 provides a theoretical basis for its observed anticancer activity.[2][3] The interaction is attributed to a high affinity for negatively charged amino acid residues within the Bcl-2 groove site, potentially inducing conformational changes that inhibit its function.[3] Similarly, a high docking score with Survivin, another key protein in cancer cell survival, further supports its potential as an anticancer agent.[4]

III. Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its modulation of key cellular signaling pathways.

ERK/Nrf2/HO-1 Pathway

Studies have shown that this compound can protect cells from cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[6] Extracellular signal-regulated kinase (ERK) activation can lead to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes like Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing the cell's defense against oxidative stress.[7]

ERK_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7HF This compound ERK ERK pERK p-ERK (Active) Nrf2_inactive Nrf2 pERK->Nrf2_inactive Induces release Keap1 Keap1 Keap1->Nrf2_inactive Inhibition Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 Gene Expression ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection

ERK/Nrf2/HO-1 signaling pathway activated by this compound.
MAPK/NF-κB Signaling Pathway

This compound has also been found to ameliorate cellular injury by modulating the MAPK/NF-κB signaling pathway.[6] In inflammatory conditions, Mitogen-Activated Protein Kinases (MAPKs) can activate the transcription factor Nuclear Factor-kappa B (NF-κB).[9][10] Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can inhibit the phosphorylation of MAPKs, thereby preventing NF-κB activation and reducing inflammation.[9]

MAPK_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IkB IκB MAPK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Translocation & Binding 7HF This compound 7HF->MAPK Inhibits Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Inhibition of the MAPK/NF-κB pathway by this compound.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.

General Workflow: From In Silico to In Vitro

The development of a potential therapeutic agent often follows a structured workflow, beginning with computational screening to identify promising candidates, followed by rigorous experimental validation.

Experimental_Workflow A In Silico Screening B Molecular Docking (Predict Binding Affinity) A->B C Identify High-Affinity Compounds (e.g., 7-HF) B->C D In Vitro Validation C->D E Cytotoxicity Assays (e.g., MTT Assay) D->E F Enzyme Inhibition Assays D->F G Antioxidant Assays (e.g., DPPH Assay) D->G H Data Analysis & Correlation (IC₅₀, Binding Energy) E->H F->H G->H

General experimental and computational workflow for drug discovery.
MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of their health.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a control (e.g., vehicle solvent) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[12] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value. Note: Some flavonoids have been shown to reduce MTT in the absence of cells, which can influence results. Appropriate controls are essential.[14][15]

DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of a compound.[16]

  • Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[17][18] The solution will have a deep purple color.[16]

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid).[17]

  • Reaction: Mix the sample solutions with the DPPH working solution.[17]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 20-30 minutes).[17][18]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[16][18] As antioxidants donate hydrogen atoms to the DPPH radical, the purple color fades to yellow, resulting in decreased absorbance.[16]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19]

  • Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., Bcl-2) from a database like the Protein Data Bank (PDB).[20] The 3D structure of the ligand (this compound) is obtained from databases like PubChem.[21][22] Both structures are prepared for docking by adding hydrogen atoms, assigning charges, and minimizing energy.[23]

  • Grid Box Generation: Define a grid box around the active site of the target protein. This grid specifies the region where the docking algorithm will search for binding poses.[22][23]

  • Docking Simulation: Use docking software (e.g., AutoDock) to perform the simulation.[22] The software systematically explores various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The software calculates the binding energy for each pose. The pose with the lowest binding energy is typically considered the most favorable.[20]

  • Visualization: Analyze the best-docked pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.[20]

References

A Comparative Analysis of 7-Hydroxyflavanone and its Glycosylated Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide comparing the physicochemical and biological properties of 7-Hydroxyflavanone and its glycosylated derivatives is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their antioxidant and anti-inflammatory activities, solubility, bioavailability, and impact on key cellular signaling pathways, supported by experimental data and detailed protocols.

Key Comparative Insights

This compound, a naturally occurring flavonoid, and its glycosylated forms are of significant interest in drug discovery due to their potential therapeutic effects. Glycosylation, the attachment of sugar moieties, can significantly alter the parent compound's properties. This guide reveals that while glycosylation generally enhances water solubility, it may diminish the immediate biological activity of this compound. The aglycone form often exhibits more potent antioxidant and anti-inflammatory effects in vitro.

Data Summary

Physicochemical Properties
PropertyThis compound (Aglycone)This compound-7-O-glucoside (Glycoside)
Molecular Formula C₁₅H₁₂O₃C₂₁H₂₂O₈
Molecular Weight 240.25 g/mol 402.39 g/mol
Water Solubility Insoluble[1]Moderately soluble[2]
LogP 3.62[1]Lower than aglycone (predicted)
Biological Activities
ActivityThis compoundThis compound-7-O-glucosideKey Findings & Citations
Antioxidant Activity (DPPH Assay) IC₅₀ = 17.5 µg/mLGenerally lower than aglyconeThe antioxidant activity of flavonoids is often reduced upon glycosylation[3]. Specific IC50 for the 7-O-glucoside is not readily available in the searched literature, but microbial transformation products of this compound showed varying activities[4].
Anti-inflammatory Activity (NF-κB Inhibition) Potent inhibitorLess potent than aglyconeFlavone aglycones are generally more effective at reducing NF-κB activity than their glycosides.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Prepare a stock solution of the test compound (this compound or its glycosylated derivative) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test compound (this compound or its glycosylated derivative) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay:

    • After the incubation period, lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of NF-κB inhibition by the test compound compared to the stimulated control.

    • Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway Analysis

This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways. Glycosylation can influence how these compounds interact with cellular targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. This compound can also modulate this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Cytokines Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MKK_p38 MKK3/6 MAPKKK->MKK_p38 MKK_JNK MKK4/7 MAPKKK->MKK_JNK MEK MEK1/2 MAPKKK->MEK Indirect Activation p38 p38 MKK_p38->p38 Phosphorylation AP1 AP-1 p38->AP1 NFkB NF-κB p38->NFkB JNK JNK MKK_JNK->JNK Phosphorylation JNK->AP1 JNK->NFkB ERK ERK1/2 MEK->ERK Phosphorylation ERK->AP1 ERK->NFkB 7_HF This compound 7_HF->p38 Inhibition 7_HF->JNK Inhibition 7_HF->ERK Inhibition Genes Inflammatory Gene Expression AP1->Genes NFkB->Genes

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This comparative guide underscores the importance of considering the aglycone versus the glycosylated forms of this compound in drug development. While glycosylation can improve solubility and potentially alter pharmacokinetic profiles, it may come at the cost of reduced intrinsic biological activity. The choice between the aglycone and its glycosides will depend on the specific therapeutic application, desired delivery route, and metabolic considerations. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. 7-Hydroxyflavanone, a flavonoid with notable biological activities, requires careful consideration for its proper disposal due to its classification as a hazardous substance. This guide provides essential safety information, step-by-step disposal procedures, and logistical plans to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

Given the hazardous nature of this compound and the absence of a standardized, validated protocol for its chemical neutralization in a laboratory setting, the primary disposal route is to treat it as a hazardous chemical waste.

Experimental Protocol for Waste Segregation and Collection:

  • Identify Waste Streams: Segregate waste containing this compound from non-hazardous laboratory trash. This includes:

    • Pure, unused this compound.

    • Solutions containing this compound. Information on its solubility indicates it dissolves in organic solvents like DMSO, chloroform, and dichloromethane.[3][4]

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

  • Select Appropriate Waste Containers:

    • Solid Waste: Collect pure this compound and grossly contaminated solids in a clearly labeled, sealable, and chemically compatible container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • Liquid Waste: Collect solutions of this compound in a designated, leak-proof, and chemically resistant container. The container must be labeled with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the relevant hazard pictograms. Do not mix with incompatible waste streams.

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Storage Pending Disposal:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • The SAA should be located at or near the point of generation and away from general laboratory traffic.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow This compound Disposal Workflow Start Material Contaminated with This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in a labeled hazardous solid waste container. IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in a labeled hazardous liquid waste container. IsLiquid->LiquidWaste Yes SharpWaste Collect in a labeled hazardous sharps waste container. IsSharp->SharpWaste Yes StoreSAA Store in designated Satellite Accumulation Area. IsSharp->StoreSAA No (e.g., contaminated gloves) -> SolidWaste SolidWaste->StoreSAA LiquidWaste->StoreSAA SharpWaste->StoreSAA ContactEHS Contact Environmental Health & Safety for professional disposal. StoreSAA->ContactEHS

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyflavanone
Reactant of Route 2
Reactant of Route 2
7-Hydroxyflavanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。